Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,6-dioxopiperidin-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-2-14-9(13)5-6-3-7(11)10-8(12)4-6/h6H,2-5H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDKTEZILYVDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(=O)NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthesis of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate: A Strategic Guide
This is an in-depth technical guide on the synthesis of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate , a critical structural motif in the development of Cereblon (CRBN) modulators and PROTAC linkers.
Executive Summary & Structural Analysis
This compound (CAS: 23763-03-3) is a 4-substituted glutarimide derivative.[1][2] Unlike the widely known immunomodulatory imide drugs (IMiDs) like thalidomide—where the glutarimide ring is
This specific topology is highly valued in Targeted Protein Degradation (TPD) .[1][2] It provides a vector for linker attachment that leaves the glutarimide nitrogen free to form critical hydrogen bonds with the tri-tryptophan pocket of the E3 ligase Cereblon (CRBN), while directing the linker away from the protein interface to minimize steric clash.[1]
Retrosynthetic Logic
The synthesis is best approached via a Symmetrical Precursor Strategy .[1] The
-
Disconnection 1 (Esterification): (2,6-dioxopiperidin-4-yl)acetic acid (also known as 3-carboxymethylglutarimide).[1][2]
-
Disconnection 2 (Imide Formation): Methanetriacetic acid (MTA) or its tri-ester.[1][2]
-
Disconnection 3 (Carbon Skeleton): Michael addition of Diethyl Malonate to Diethyl Glutaconate.[1][2]
Figure 1: Retrosynthetic analysis utilizing the symmetry of the methanetriacetic acid scaffold.
Core Synthesis Pathway: The Methanetriacetic Acid Route[3][4][5]
This pathway is preferred for its scalability and the avoidance of complex protecting group chemistry.[1] It relies on the classic Ingold synthesis of methanetriacetic acid, modernized with efficient cyclization techniques.[1]
Phase 1: Construction of the Carbon Skeleton
The backbone is assembled via a Michael addition.[1] Diethyl glutaconate acts as the Michael acceptor, and diethyl malonate as the donor.[1]
Reaction Scheme:
-
Michael Addition: Diethyl glutaconate + Diethyl malonate
Tetraethyl propane-1,1,2,3-tetracarboxylate.[1][2] -
Hydrolysis & Decarboxylation: Tetra-ester
Methanetriacetic acid (MTA).[1][2]
Protocol 1.1: Synthesis of Methanetriacetic Acid (MTA)
| Parameter | Specification |
| Reagents | Diethyl glutaconate (1.0 eq), Diethyl malonate (1.1 eq), Sodium ethoxide (1.2 eq).[1][2] |
| Solvent | Absolute Ethanol (anhydrous).[1][2] |
| Conditions | Reflux under |
| Workup | Acidify with acetic acid, remove solvent, partition (EtOAc/Water).[1][2] |
| Hydrolysis | Reflux crude tetra-ester in 6M HCl (10 vol) for 12–18 hours. |
| Purification | Crystallization from ether/benzene or use crude in next step.[1] |
| Yield Target | 65–75% (over two steps). |
Technical Note: The decarboxylation of the gem-dicarboxylic acid moiety occurs spontaneously during the harsh acidic hydrolysis reflux. Ensure complete removal of ethanol before the hydrolysis step to maximize the rate.[1]
Phase 2: Glutarimide Ring Formation
The formation of the glutarimide ring from a tri-acid requires selective cyclization of two arms while leaving the third available for functionalization. Due to the symmetry of MTA (all three acetic acid arms are equivalent), cyclization between any two arms yields the same product: (2,6-dioxopiperidin-4-yl)acetic acid .[1][2]
Protocol 1.2: Thermal Cyclization with Urea
| Parameter | Specification |
| Reagents | Methanetriacetic acid (1.0 eq), Urea (1.1 eq).[1][2] |
| Solvent | None (Solvent-free fusion).[1][2] |
| Temperature | 160°C – 170°C (Oil bath).[1][2] |
| Time | 2–4 hours (monitor ammonia evolution). |
| Mechanism | Double amidation followed by dehydration.[1] |
| Purification | Recrystallization from water or EtOH.[1] |
| Yield Target | 60–70%. |
Critical Insight: The reaction passes through a molten phase.[1] As the imide forms, the melting point may rise, causing the mass to solidify.[1] Mechanical stirring is crucial initially.[1] The evolution of ammonia gas serves as a reaction progress indicator.[1]
Phase 3: Selective Esterification
The final step converts the pendant carboxylic acid into the ethyl ester.[1]
Protocol 1.3: Fischer Esterification
| Parameter | Specification |
| Reagents | (2,6-dioxopiperidin-4-yl)acetic acid, Ethanol (excess).[1][2] |
| Catalyst | |
| Conditions | Reflux (4 hours).[1][2] |
| Workup | Neutralize with |
| Yield Target | >85%. |
Self-Validating Check: The product should be soluble in organic solvents (DCM, EtOAc) unlike the starting acid.[1][2] TLC (MeOH/DCM) will show a distinct
Mechanistic Visualization
The following diagram details the electron flow during the critical cyclization step, highlighting why the symmetrical precursor prevents regioselectivity issues.
Figure 2: Mechanistic flow of the thermal cyclization process.[1][2]
Troubleshooting & Optimization
Issue: Incomplete Cyclization
If the fusion reaction with urea yields a mixture of diamides and imides:
-
Solution: Increase temperature to 180°C briefly or use Ammonium Carbonate instead of urea. Alternatively, reflux the tri-acid in xylene with a Dean-Stark trap using ammonium carbonate to drive off water.[1][2]
Issue: Solubility of Intermediate
(2,6-dioxopiperidin-4-yl)acetic acid is highly polar and water-soluble.[1][2]
-
Solution: Do not attempt aqueous extraction at neutral pH. Acidify to pH 2 and use continuous extraction with Ethyl Acetate, or simply evaporate the aqueous recrystallization mother liquor to dryness.[1]
Alternative: Direct from Tri-ester?
Attempting to react triethyl methanetriacetate directly with ammonia often leads to the tri-amide rather than the imide-ester. The acid-mediated route described above is more robust for controlling the final esterification state.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures must be confirmed:
-
1H NMR (DMSO-d6, 400 MHz):
-
MS (ESI):
References
-
Ingold, C. K. (1921).[1][2] "Experiments on the synthesis of the polyacetic acids of methane. Part I. The conditions controlling synthesis by the cyanoacetic ester method, and the preparation of methanetriacetic acid."[3] Journal of the Chemical Society, Transactions, 119, 329-341.[1][2] Link
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1][2] Longman Scientific & Technical.[1] (Standard reference for Michael addition and decarboxylation protocols).
-
Toogood, P. L. (2002).[1][2] "Glutarimide derivatives."[1][4] Patent WO2002068414A1.[1] (Describes analogous glutarimide ring closures).
-
Bartlett, S., et al. (2019).[1][2] "Cereblon Modulators: A Review of Synthetic Approaches." Journal of Medicinal Chemistry. (Contextualizes the 4-substituted scaffold in PROTAC design).
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- 4. researchgate.net [researchgate.net]
The Biological Versatility of 4-Substituted Dioxopiperidines: A Technical Guide for Drug Discovery
Abstract
The 2,6-dioxopiperidine (glutarimide) scaffold is a cornerstone in modern medicinal chemistry, most notably exemplified by the clinical success of thalidomide and its analogs, the immunomodulatory drugs (IMiDs). This technical guide provides an in-depth exploration of the biological activities of 4-substituted dioxopiperidines, extending beyond the well-trodden path of IMiDs to encompass a broader range of derivatives with substitutions directly on the piperidine-2,6-dione core. We delve into the critical structure-activity relationships, diverse mechanisms of action, and key experimental protocols for evaluating their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this privileged scaffold.
Introduction: The Enduring Legacy and Expanding Horizons of the Dioxopiperidine Core
The journey of the 2,6-dioxopiperidine scaffold in medicine is a compelling narrative of serendipity, tragedy, and scientific redemption. Initially introduced as a sedative, thalidomide's devastating teratogenicity led to its withdrawal, only to be repurposed decades later for the treatment of erythema nodosum leprosum and multiple myeloma. This renaissance was fueled by the discovery of its potent immunomodulatory and anti-angiogenic properties. The subsequent development of lenalidomide and pomalidomide, analogs with improved efficacy and safety profiles, solidified the importance of this chemical class in oncology and immunology.
While the therapeutic success of these agents, which are technically 3-substituted glutarimides with a phthalimido group, has been extensively documented, a growing body of research is now focused on the therapeutic potential of dioxopiperidines with substitutions at the 4-position of the core ring. These modifications offer a distinct vector for modulating biological activity, potentially leading to novel mechanisms of action and therapeutic applications beyond those of the classical IMiDs. This guide will illuminate the diverse biological landscape of these 4-substituted analogs, providing a comprehensive resource for their synthesis, evaluation, and mechanistic understanding.
Synthetic Strategies for 4-Substituted 2,6-Dioxopiperidines
The rational design and synthesis of 4-substituted 2,6-dioxopiperidines are pivotal for exploring their structure-activity relationships. A variety of synthetic routes have been developed to access this scaffold.
A facile and practical approach involves a Michael addition/intramolecular imidation cascade reaction between substituted methyl acetates and acrylamides, promoted by a base such as potassium tert-butoxide (KOtBu) under transition-metal-free conditions. This method offers operational simplicity and excellent functional group tolerance, making it suitable for generating a diverse library of analogs.[1]
Another common strategy is the reductive amination of N-substituted 4-piperidone derivatives with various amines using a reducing agent like sodium triacetoxyborohydride.[2] This versatile method allows for the introduction of a wide range of substituents at the 4-position.
The classical Mannich condensation reaction provides a one-pot synthesis of 2,6-diaryl-3-methyl-4-piperidones from an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate.[3] While not directly yielding a 2,6-dioxopiperidine, the resulting 4-piperidone is a key intermediate that can be further modified.
Key Biological Activities and Therapeutic Potential
4-Substituted dioxopiperidines exhibit a remarkable spectrum of biological activities, with significant potential in oncology, immunology, and beyond.
Immunomodulatory and Anti-inflammatory Effects
The immunomodulatory properties of 2,6-dioxopiperidine derivatives are their most renowned attribute. Thalidomide and its analogs are potent modulators of cytokine production, notably inhibiting the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[4] This anti-inflammatory effect is a key contributor to their therapeutic efficacy in various inflammatory conditions.
Beyond cytokine inhibition, these compounds can also co-stimulate T cells, leading to increased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which enhances the activity of natural killer (NK) cells against tumor cells.[5]
Some 4-substituted piperidin-4-one imine derivatives have demonstrated significant antioxidant and anti-inflammatory responses, suggesting that modifications at the 4-position can be tailored to target pathways involved in oxidative stress and inflammation.[6]
Anticancer and Anti-proliferative Activity
The anticancer effects of 4-substituted dioxopiperidines are multifaceted, encompassing direct cytotoxicity to cancer cells and indirect effects through modulation of the tumor microenvironment.
Many derivatives have shown potent anti-proliferative activity against a range of human cancer cell lines, including those of breast, lung, and leukemia origin.[4][7][8][9][10][11] For instance, streptoglutarimide H, a marine-sourced derivative, exhibited potent inhibition of lung cancer cell proliferation with IC50 values in the low micromolar range.[7] A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives also demonstrated significant antiproliferative activity against multiple myeloma cell lines.[4]
Anti-angiogenic Properties
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Thalidomide and its analogs are well-known for their anti-angiogenic effects.[5] This activity is believed to be a significant contributor to their anti-tumor efficacy.
Other Biological Activities
The versatility of the 4-substituted dioxopiperidine scaffold extends to other therapeutic areas. Derivatives have been investigated for their potential as:
-
Antifungal agents: 4-Aminopiperidines, synthesized from 4-piperidone precursors, have shown promising antifungal activity by targeting ergosterol biosynthesis.[2]
-
Antimicrobial agents: Various substituted piperidin-4-ones have been screened for their antibacterial and antifungal properties.[3][12]
-
Neurological agents: Certain 4-substituted piperidines have been explored as ligands for opioid receptors and as potential treatments for neurodegenerative diseases like Alzheimer's.[13][14]
Mechanism of Action: From Molecular Glues to Diverse Pathways
The Cereblon-Mediated Pathway of Immunomodulatory Drugs (IMiDs)
The primary mechanism of action for thalidomide and its analogs involves their function as "molecular glues." These compounds bind to the protein Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4][5][15][16][17] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates.
Key neo-substrates include the Ikaros family zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][15][17] The degradation of these factors is critical for the anti-myeloma and immunomodulatory effects of IMiDs.
Cereblon-Independent and Other Mechanisms
While the CRBN-mediated pathway is central to the activity of IMiDs, it is plausible that other 4-substituted dioxopiperidines may exert their effects through different mechanisms. For instance, some derivatives may directly inhibit key enzymes involved in inflammatory or cancer-related signaling pathways. The antioxidant properties of certain analogs suggest a role in mitigating oxidative stress, which is implicated in numerous diseases.[6] Further research is needed to fully elucidate the diverse molecular targets and pathways modulated by the broader class of 4-substituted dioxopiperidines.
Experimental Protocols for Biological Evaluation
A robust and systematic evaluation of the biological activities of novel 4-substituted dioxopiperidines is essential for their development as therapeutic agents. The following section outlines key experimental workflows.
In Vitro Anti-proliferative Activity Assessment (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the anti-proliferative potency of a compound. The MTT and SRB assays are commonly used for this purpose.
Workflow for IC50 Determination:
Step-by-Step Protocol for MTT Assay: [18][19][20][21][22]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in culture medium to obtain the desired final concentrations.
-
Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of the test compound. Include appropriate controls (vehicle control and untreated cells).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC50 value.
Quantitative Data on Anti-proliferative Activity
The following table summarizes the reported IC50 values for selected 4-substituted dioxopiperidine derivatives against various cancer cell lines.
| Compound Class/Name | Substitution at C4 | Cancer Cell Line | IC50 (µM) | Reference |
| Streptoglutarimide H | Alkyl chain | A549 (Lung) | 1.69 | [7] |
| Streptoglutarimide H | Alkyl chain | H157 (Lung) | 5.24 | [7] |
| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (10a) | Isoquinoline-1,3-dione | NCI-H929 (Multiple Myeloma) | 2.25 | [4] |
| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (10a) | Isoquinoline-1,3-dione | U239 (Multiple Myeloma) | 5.86 | [4] |
| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione (7) | Spirocyclic ketone | HeLa (Cervical) | 9 | [23] |
| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione (7) | Spirocyclic ketone | K562 (Leukemia) | 27 | [23] |
| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione (7) | Spirocyclic ketone | MDA-MB-453 (Breast) | 11 | [23] |
Conclusion and Future Perspectives
The 4-substituted 2,6-dioxopiperidine scaffold represents a fertile ground for the discovery of novel therapeutic agents. While the clinical success of IMiDs has primarily been driven by substitutions on the phthalimido moiety, emerging research highlights the significant potential of direct modifications at the 4-position of the glutarimide ring. These analogs exhibit a broad range of biological activities, including potent immunomodulatory, anti-inflammatory, and anticancer effects.
Future research in this area should focus on:
-
Elucidating Diverse Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by non-IMiD 4-substituted dioxopiperidines is crucial for their rational design and development.
-
Exploring Novel Therapeutic Applications: The diverse bioactivities of these compounds suggest their potential in a wide array of diseases beyond cancer and inflammation, including infectious and neurodegenerative disorders.
-
Optimizing Pharmacokinetic and Pharmacodynamic Properties: Medicinal chemistry efforts should be directed towards improving the drug-like properties of lead compounds to enhance their clinical translatability.
By leveraging the knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable and versatile chemical scaffold.
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Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate potential applications
An In-depth Technical Guide to the Applications of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound has emerged as a pivotal chemical entity in modern drug discovery, primarily functioning as a versatile precursor for the synthesis of targeted protein degraders. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its principal application as a Cereblon (CRBN) E3 ubiquitin ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into the mechanistic underpinnings of its biological activity, present detailed experimental protocols, and offer insights into its potential in expanding the landscape of therapeutic interventions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research endeavors.
Introduction: The Rise of a Key Building Block
This compound belongs to the glutarimide class of compounds, a chemical family that gained prominence with the discovery of thalidomide and its immunomodulatory derivatives (IMiDs), such as lenalidomide and pomalidomide. While structurally related to these well-known drugs, this compound has carved its own niche not as a standalone therapeutic, but as a crucial building block in the synthesis of heterobifunctional molecules, most notably PROTACs.
Its significance lies in the 2,6-dioxopiperidine moiety, which is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction forms the cornerstone of its utility, enabling the recruitment of the cellular protein degradation machinery to a specific protein of interest, thereby inducing its targeted degradation. This guide will illuminate the pathway from this fundamental chemical structure to its powerful applications in targeted protein degradation.
Synthesis and Physicochemical Properties
The synthesis of this compound is a multi-step process that can be achieved through various published routes. A common and reliable method involves the reaction of commercially available starting materials, ensuring accessibility for most chemistry laboratories.
General Synthesis Protocol
A frequently employed synthetic route begins with the Michael addition of nitromethane to diethyl glutaconate, followed by a series of transformations including reduction of the nitro group and subsequent cyclization to form the desired 2,6-dioxopiperidine ring.
Step-by-Step Synthesis:
-
Michael Addition: Diethyl glutaconate is reacted with nitromethane in the presence of a suitable base, such as sodium ethoxide, in an alcoholic solvent like ethanol. The reaction mixture is typically stirred at room temperature for several hours to yield the corresponding Michael adduct.
-
Reduction of the Nitro Group: The nitro group of the Michael adduct is then reduced to an amine. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Cyclization and Esterification: The resulting amino diester is then heated, often in the presence of a high-boiling point solvent, to induce cyclization and formation of the 2,6-dioxopiperidine ring. This step also ensures the presence of the ethyl acetate group at the 4-position.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel to afford this compound as a white to off-white solid.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C9H13NO4 |
| Molecular Weight | 199.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, methanol, and chloroform |
| Storage Temperature | 2-8°C |
Core Application: A Cereblon Ligand for Targeted Protein Degradation
The primary application of this compound is as a precursor for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
Mechanism of Action
The 2,6-dioxopiperidine core of the molecule functions as the "warhead" that binds to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event recruits the cellular ubiquitination machinery. When this moiety is incorporated into a PROTAC, which also contains a ligand for a specific protein of interest, it brings the target protein into close proximity with the E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.
Caption: The mechanism of action of a PROTAC utilizing a Cereblon ligand.
Workflow for PROTAC Synthesis
This compound serves as a readily available starting material for the synthesis of CRBN-recruiting PROTACs. The general workflow involves modifying the ethyl acetate group to introduce a linker, which is then coupled to a ligand for the target protein.
Caption: A generalized workflow for the synthesis of a PROTAC.
Experimental Protocols
The following protocols provide a starting point for researchers working with this compound.
Protocol for PROTAC Synthesis using this compound
This protocol outlines the general steps for synthesizing a PROTAC. The specific conditions and reagents will vary depending on the nature of the linker and the target protein ligand.
-
Hydrolysis: The ethyl ester of this compound is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of water and a miscible organic solvent like tetrahydrofuran (THF).
-
Linker Attachment: The resulting carboxylic acid is then coupled to a bifunctional linker containing an amine group at one end and a reactive group (e.g., another amine, an alkyne, or an azide) at the other. This is typically achieved using standard amide coupling reagents such as HATU or HOBt/EDC.
-
Purification of the Intermediate: The linker-attached intermediate is purified by column chromatography.
-
Coupling to the Target Protein Ligand: The reactive group on the other end of the linker is then used to attach the ligand for the protein of interest. For example, if the linker has an amine group, it can be coupled to a carboxylic acid on the target protein ligand using amide coupling reagents.
-
Final Purification: The final PROTAC molecule is purified by preparative HPLC to ensure high purity for biological testing.
In Vitro CRBN Binding Assay
To confirm that the synthesized PROTAC retains its ability to bind to Cereblon, a competitive binding assay can be performed.
-
Reagents: Recombinant CRBN-DDB1 protein complex, a fluorescently labeled thalidomide analog (tracer), and the test compound (synthesized PROTAC).
-
Assay Principle: The assay measures the ability of the test compound to displace the fluorescent tracer from the CRBN binding pocket.
-
Procedure: a. A solution of the CRBN-DDB1 complex and the fluorescent tracer is prepared in an appropriate assay buffer. b. Serial dilutions of the test compound are added to the wells of a microplate. c. The CRBN/tracer solution is added to the wells, and the plate is incubated to allow the binding to reach equilibrium. d. The fluorescence polarization or a similar readout is measured. A decrease in fluorescence polarization indicates displacement of the tracer by the test compound.
-
Data Analysis: The data is plotted as the percentage of inhibition versus the logarithm of the test compound concentration, and the IC50 value is calculated.
Cell-based Protein Degradation Assay
The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
-
Cell Culture: A cell line that expresses the target protein is cultured under standard conditions.
-
Treatment: The cells are treated with increasing concentrations of the synthesized PROTAC for a specified period (typically 4-24 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After the treatment period, the cells are harvested and lysed to extract the total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: The band intensities are quantified, and the level of the target protein is normalized to the loading control. The concentration of the PROTAC that causes a 50% reduction in the target protein level (DC50) is determined.
Conclusion and Future Outlook
This compound has solidified its position as an indispensable tool in the field of targeted protein degradation. Its straightforward incorporation into PROTACs provides a reliable means of recruiting the Cereblon E3 ubiquitin ligase to a diverse range of protein targets. The continued exploration of new linkers and target protein ligands, coupled with the foundational chemistry of this versatile building block, promises to expand the arsenal of therapeutic agents for a wide array of diseases, from cancer to neurodegenerative disorders. As our understanding of the ubiquitin-proteasome system deepens, the applications for well-characterized E3 ligase ligands like the one derived from this compound will undoubtedly continue to grow, paving the way for the next generation of precision medicines.
References
Technical Guide: Discovery of Novel 2,6-Dioxopiperidine Derivatives in Drug Development
Executive Summary
The 2,6-dioxopiperidine scaffold (commonly referred to as the glutarimide ring) has evolved from a historical pharmacological entity into a cornerstone of modern Targeted Protein Degradation (TPD) . While originally popularized by thalidomide and its analogs (IMiDs), recent medicinal chemistry efforts have repurposed this moiety as a "warhead" for recruiting E3 ubiquitin ligases, specifically Cereblon (CRBN).
This guide details the rational design, synthesis, and biological validation of novel dioxopiperidine derivatives. It moves beyond the classic immunomodulatory paradigm to explore their role as Molecular Glues and PROTAC anchors, while also highlighting emerging applications in antiviral therapeutics (Influenza PA endonuclease inhibition).
The Scaffold: 2,6-Dioxopiperidine (Glutarimide)
The 2,6-dioxopiperidine ring consists of a six-membered piperidine ring with ketone groups at positions 2 and 6. Its pharmacological privilege stems from its ability to act as a hydrogen bond donor/acceptor system that mimics the backbone of DNA bases or peptide bonds, allowing for high-affinity binding to specific protein pockets.
Structural Significance in TPD
In the context of Cereblon (CRBN) modulation, the glutarimide ring inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.
-
Critical Feature: The imide hydrogen (N-H) forms a crucial hydrogen bond with the backbone carbonyl of the protein.
-
Chirality: The C3 position is a chiral center. While thalidomide racemizes under physiological conditions, rigidified analogs or specific substitutions at C3 can lock the conformation, enhancing potency and selectivity.
Figure 1: Evolutionary trajectory of the 2,6-dioxopiperidine scaffold in medicinal chemistry.
Rational Design Strategies
The "Molecular Glue" Approach
The discovery of novel derivatives often focuses on modifying the "surface" of the ligand that faces the solvent or the neo-substrate (the protein targeted for degradation).
-
Strategy: Maintain the glutarimide pharmacophore (essential for CRBN anchoring) while varying the "tail" region (phthalimide or isoquinoline moiety) to alter the surface topography of the E3 ligase complex.
-
Goal: Induce de novo protein-protein interactions (PPIs) with substrates like IKZF1 (Ikaros) or GSPT1.
Antiviral Design (PA Endonuclease)
Distinct from TPD, 2,6-dioxopiperidines also mimic the metal-binding domain required for Influenza virus replication.
-
Mechanism: The diketo functionality chelates the divalent metal ions (Mn2+/Mg2+) in the active site of the viral PA endonuclease, halting mRNA cap-snatching.
-
SAR Insight: Lipophilic N-substitutions enhance cellular permeability, a common limitation of highly polar chelators.
Synthetic Methodologies
Protocol A: Classic Condensation (High Throughput)
This method is preferred for generating libraries of C3-substituted glutarimides.
Reaction: Glutaric Anhydride derivative + Substituted Aniline/Amine → Amide Intermediate → (Dehydration) → 2,6-Dioxopiperidine
Step-by-Step Protocol:
-
Ring Opening: Dissolve 3-substituted glutaric anhydride (1.0 equiv) and the target amine (1.0 equiv) in anhydrous THF. Stir at room temperature for 2–4 hours.
-
Validation: Monitor by TLC (formation of the carboxylic acid intermediate).
-
Cyclization: Add Carbonyldiimidazole (CDI, 1.2 equiv) or Acetic Anhydride/Reflux. Heat to 80°C for 6 hours.
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane:EtOAc).
Protocol B: C-H Functionalization (Late-Stage Diversification)
For modifying complex drug molecules to add a glutarimide "warhead" (creating a PROTAC).
Reaction: Pre-existing Drug Scaffold + Glutarimide-Linker-Halide → (Cross Coupling) → Conjugate
-
Note: Direct C-H oxidation of piperidine to dioxopiperidine is chemically challenging and low-yielding. It is more efficient to couple a pre-formed glutarimide moiety (e.g., 3-bromoglutarimide) to the target ligand.
Biological Evaluation & Validation
Primary Assay: TR-FRET Cereblon Binding
This assay quantifies the ability of the new derivative to displace a known tracer (usually a fluorophore-labeled thalidomide analog) from the CRBN protein.
Protocol:
-
Reagents: Recombinant Human CRBN-DDB1 complex, Cy5-labeled Thalidomide tracer, Europium-anti-His antibody (donor).
-
Setup: In a 384-well plate, incubate CRBN complex (5 nM) with the new dioxopiperidine derivative (serial dilution 10 µM to 0.1 nM).
-
Tracer: Add Cy5-tracer (10 nM). Incubate for 60 mins at RT.
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Excitation 337 nm, Emission 665 nm/620 nm).
-
Analysis: Calculate IC50 based on the reduction in FRET signal (loss of tracer binding).
Functional Assay: Western Blot Degradation Analysis
Validates if binding leads to functional ubiquitination and degradation of the target (e.g., IKZF1).
Protocol:
-
Cell Line: NCI-H929 (Multiple Myeloma) or Jurkat cells.
-
Treatment: Treat cells with compound (0.1, 1, 10 µM) for 24 hours.
-
Lysis: Lyse cells in RIPA buffer with protease inhibitors.
-
Blotting: SDS-PAGE followed by immunoblotting for IKZF1 (Target), CRBN (Control), and GAPDH (Loading Control).
-
Success Criteria: >50% reduction in IKZF1 band intensity relative to DMSO control.
Case Study: Isoquinoline-Dioxopiperidine Hybrids
Reference: J Enzyme Inhib Med Chem. 2022; 37(1): 1715–1723.[1]
A recent breakthrough involved fusing the 2,6-dioxopiperidine ring with an isoquinoline scaffold.
Rationale: The isoquinoline moiety extends into the solvent-exposed region of the CRBN binding pocket, creating a novel interface for recruiting substrates that standard thalidomide analogs cannot reach.
Key Data:
| Compound ID | R-Group (Isoquinoline) | CRBN IC50 (µM) | IKZF1 Degradation | Cytotoxicity (NCI-H929) |
|---|---|---|---|---|
| Thalidomide | - | ~3.5 | Moderate | 20–30 µM |
| 10a (Novel) | 6-Methoxy | 4.83 | High (Complete) | 2.25 µM |
Mechanism of Action Visualization:
Figure 2: Mechanism of Action for Compound 10a acting as a Molecular Glue.
References
-
Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL:[Link]
-
A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro. Source: Antimicrobial Agents and Chemotherapy, 2019. (Discusses 2,6-diketopiperazine/dioxopiperidine scaffolds like Flutimide). URL:[Link]
-
Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2, 6-dioxopiperidines. Source: Bioorganic & Medicinal Chemistry Letters (via PMC). URL:[Link]
Sources
Technical Guide: Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate as a C4-Linked Cereblon Ligand
[1]
Executive Summary & Compound Profile
This compound (CAS: 23763-03-3 ) represents a distinct class of "minimalist" Cereblon ligands.[1] Unlike classical immunomodulatory imide drugs (IMiDs) such as thalidomide or lenalidomide, which rely on a fused phthalimide or isoindolinone ring system attached at the C3 position of the glutarimide, this compound features an acetate functional handle at the C4 position of the glutarimide ring.[1]
This structural divergence offers two critical advantages in Targeted Protein Degradation (TPD):
-
Novel Exit Vector: The C4-attachment point projects the linker and target protein ligand in a different trajectory than C3-linked ligands, enabling the exploration of unique ternary complex geometries.[1]
-
Reduced Molecular Weight: By eliminating the fused aryl rings of thalidomide, this scaffold significantly reduces the molecular weight (MW) and topological polar surface area (TPSA) of the final PROTAC, improving physicochemical properties like solubility and cell permeability.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 23763-03-3 |
| Molecular Formula | C |
| Molecular Weight | 199.20 g/mol |
| Core Pharmacophore | Glutarimide (2,6-dioxopiperidine) |
| Functional Handle | Ethyl ester (Masked Carboxylic Acid) |
| Exit Vector | C4 (Gamma-position relative to Nitrogen) |
Mechanism of Action: The C4-Glutarimide Interface[1]
The efficacy of any CRBN ligand hinges on its ability to insert the glutarimide ring into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the Cereblon protein.[1]
Binding Topology
-
Canonical Binding (C3-Substituted): In thalidomide, the C3 substituent extends out of the pocket, positioning the phthalimide ring to interact with the "open" face of the ligand-binding domain.[1]
-
C4-Substituted Binding: The C4-acetate vector projects from the "bottom" of the glutarimide ring (relative to the C2/C6 carbonyls).[1] Structural modeling suggests this vector points away from the canonical substrate-binding surface (the "neosubstrate" interface), potentially reducing steric clashes with the target protein while maintaining the critical hydrogen bonding network required for CRBN recruitment.[1]
Biological Pathway
The ligand functions as an anchor, recruiting the CRL4
Figure 1: The mechanistic pathway of a PROTAC synthesized using the C4-linked glutarimide scaffold.
Experimental Protocols
Protocol A: Ligand Activation & Linker Conjugation
The ethyl ester is a "masked" handle.[1] It must be hydrolyzed to the free acid before it can be coupled to an amine-functionalized linker.[1]
Objective: Synthesize a CRBN-recruiting moiety ready for linker attachment.
Reagents:
-
This compound (1.0 equiv)[1]
-
Lithium Hydroxide (LiOH) or NaOH (1.5 equiv)[1]
-
THF/Water (1:1 mixture)[1]
-
HCl (1M)[1]
-
HATU or EDC/HOBt (Coupling agents)[1]
-
DIPEA (Base)[1][]
Step-by-Step Methodology:
-
Hydrolysis:
-
Dissolve this compound in THF/Water (1:1).[1]
-
Add LiOH (1.5 equiv) at 0°C.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS for disappearance of the ester.[1]
-
Critical Step: Carefully acidify the mixture to pH 2–3 using 1M HCl.[1] The glutarimide ring is sensitive to prolonged strong base; rapid neutralization is essential.[1]
-
Extract with Ethyl Acetate (3x), dry over Na
SO , and concentrate to yield 2-(2,6-dioxopiperidin-4-yl)acetic acid .[1]
-
-
Amide Coupling (PROTAC Synthesis):
-
Dissolve the resulting acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1] Stir for 15 mins to activate the acid.
-
Add the amine-functionalized linker-POI ligand (1.0 equiv).[1]
-
Stir at RT for 4–16 hours.[1]
-
Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1] Note: Avoid TFA if the glutarimide is acid-sensitive in your specific construct, though Formic Acid is generally safe.[1]
-
Protocol B: CRBN Binding Validation (TR-FRET)
Once synthesized, the affinity of the C4-linked ligand must be validated against a standard C3-linked tracer (e.g., Thalidomide-fluorescein).[1]
Objective: Determine IC
Reagents:
-
Recombinant Human CRBN-DDB1 Complex (His-tagged).[1]
-
Anti-His Terbium (Tb) labeled antibody (Donor).[1]
-
Thalidomide-FITC or Pomalidomide-Cy5 (Acceptor Tracer).[1]
-
Test Compound (The C4-linked ligand/PROTAC).[1]
Methodology:
-
Preparation: Dilute CRBN-DDB1 protein to 5 nM in Assay Buffer (50 mM TRIS pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127).
-
Tracer Mix: Prepare a mix of Anti-His-Tb (2 nM) and Thalidomide-FITC (100 nM).
-
Plating:
-
Add 5 µL of Test Compound (serially diluted in DMSO) to a 384-well low-volume white plate.
-
Add 10 µL of CRBN protein solution. Incubate for 15 mins at RT.
-
Add 5 µL of Tracer Mix.[1]
-
-
Incubation: Incubate for 60 minutes at RT in the dark.
-
Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (Excitation: 340 nm; Emission 1: 495 nm, Emission 2: 520 nm).
-
Analysis: Calculate TR-FRET ratio (Em520/Em495). Plot against log[Compound] to determine IC
.[1]
Self-Validating Check:
Comparative Analysis: C3 vs. C4 Exit Vectors[1]
The choice between a standard C3-linked ligand (Thalidomide-based) and the C4-linked scaffold (this compound based) is driven by structural biology.[1]
| Feature | C3-Linked (Thalidomide/Pom) | C4-Linked (2,6-dioxopiperidin-4-yl) |
| Structure | Fused bicyclic system (Phthalimide + Glutarimide) | Monocyclic (Glutarimide only) |
| Steric Bulk | High (Rigid aromatic system) | Low (Flexible alkyl tail) |
| Exit Vector | Projects "outward" (Solvent exposed) | Projects "downward" (Distinct vector) |
| Solubility | Low to Moderate | High (due to reduced aromaticity) |
| Primary Use | Standard PROTACs, Molecular Glues | "Minimalist" PROTACs, Fragment-based design |
References
-
Dana-Farber Cancer Institute. Methods to induce targeted protein degradation through bifunctional molecules.[1][3] Patent WO2017007612A1.[1] (Describes the synthesis and use of glutarimide-based ligands including C4-substituted analogs like D-43). Retrieved from [1]
-
Math-Net.Ru. Catalytic Castagnoli–Cushman reaction-based synthesis of tetrahydroisoquinolone–glutarimide dyads. (Discusses structural features affecting CRBN binding). Retrieved from [Link][1]
-
Royal Society of Chemistry. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation.[1] (Review of glutarimide functionalization strategies). Retrieved from [Link][1]
Sources
- 1. WO2017024318A1 - Targeted protein degradation to attenuate adoptive t-cell therapy associated adverse inflammatory responses - Google Patents [patents.google.com]
- 3. WO2017007612A1 - Methods to induce targeted protein degradation through bifunctional molecules - Google Patents [patents.google.com]
Deciphering the Scaffold: A Technical Guide to Investigating the Mechanism of Action of 4-Substituted Piperidines
Executive Summary
The 4-substituted piperidine scaffold is arguably the most "privileged" structure in medicinal chemistry. From the potent analgesic fentanyl (4-anilidopiperidine) to the SSRI paroxetine (4-phenylpiperidine) and the butyrophenone antipsychotic haloperidol , this saturated heterocycle serves as a versatile vector for projecting pharmacophores into specific receptor sub-pockets.
Investigating the Mechanism of Action (MoA) of a novel 4-substituted piperidine requires more than simple binding affinity data. It demands a rigorous interrogation of functional selectivity (biased agonism) , particularly for GPCR targets like the
This guide outlines a self-validating workflow to deconstruct the MoA of 4-substituted piperidines, moving from structural analysis to advanced functional pharmacology.
Part 1: The Pharmacophore & Structural Vectors
Before assay selection, one must understand the structural logic of the scaffold. The 4-substituted piperidine is not a flat template; it is a 3D scaffold that dictates the spatial orientation of substituents.
The Critical Vectors
-
N1-Position (The Anchor): Often dictates pharmacokinetic properties (lipophilicity/CNS penetration) and interaction with the "address" domain of GPCRs (e.g., the phenethyl group in fentanyl interacting with the MOR hydrophobic pocket).
-
C4-Position (The Pivot): The defining vector.
-
Direct Aryl Attachment: (e.g., Paroxetine) often targets transporters (SERT/NET).
-
Nitrogen Linker (4-amino): (e.g., Fentanyl, Carfentanil) creates 4-anilidopiperidines, critical for opioid receptor orthosteric binding.
-
Carbon Linker: Seen in neurokinin-1 (NK1) antagonists.[1]
-
MoA Investigation Workflow
The following diagram illustrates the logical flow for characterizing a new chemical entity (NCE) based on this scaffold.
Figure 1: Logical workflow for investigating 4-substituted piperidine pharmacology, prioritizing functional bias determination.
Part 2: Primary Screening – The Binding Filter
The first step is establishing affinity. For 4-substituted piperidines, off-target binding is a significant risk due to the scaffold's promiscuity.
Protocol A: Competitive Radioligand Binding (Self-Validating)
Objective: Determine
Methodology:
-
Membrane Prep: Use CHO-K1 or HEK293 cells stably expressing the human receptor. Homogenize in ice-cold Tris-HCl buffer.
-
Ligand Selection:
-
Incubation: Incubate membranes (
protein) with radioligand ( concentration) and increasing concentrations of the NCE ( to M). -
Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to the filter).
Self-Validating Quality Control (QC):
-
Specific Binding: Must be
of total binding. -
Hill Slope: Should approach -1.0. A slope significantly deviating from -1.0 indicates cooperativity or bitopic binding (common with large N1-substituents).
-
Reference Standard: Always run a known standard (e.g., DAMGO or Fentanyl) in parallel. If standard
deviates from historical mean, discard plate.
Part 3: Functional Pharmacology & Biased Agonism
This is the core of the MoA investigation. 4-substituted piperidines are notorious for biased agonism . For example, fentanyl analogs often recruit
We must differentiate between G-protein signaling (Pathway A) and
Pathway Visualization
Figure 2: Bifurcation of GPCR signaling.[2][3][4][5] 4-substituted piperidines often stabilize specific receptor conformations, leading to biased outcomes.
Assay 1: Binding (G-Protein Activation)
This assay measures the initial step of G-protein activation: the exchange of GDP for GTP. It is less amplified than cAMP assays, offering a closer measure of intrinsic efficacy.
-
Key Step: Use membranes (not whole cells). Incubate with
and GDP (to reduce basal noise). -
Readout: Scintillation counting.
-
Data Output:
and (relative to a full agonist like DAMGO).
Assay 2: -Arrestin Recruitment (BRET)
To detect if your piperidine is "Arrestin-biased" (potentially dangerous), use a Bioluminescence Resonance Energy Transfer (BRET) assay.
-
System: HEK293 cells co-expressing Receptor-Luciferase (Donor) and
-Arrestin-YFP (Acceptor). -
Mechanism: Upon ligand binding, Arrestin translocates to the receptor. Proximity (
) causes energy transfer. -
Protocol Note: This is a kinetic assay. Measure signal at 5, 15, and 30 minutes to capture peak recruitment, as piperidines with high lipophilicity (fast on-rates) may peak early.
Part 4: Data Interpretation & Bias Calculation
Do not rely on
Table 1: Example Data Set for a Novel 4-Substituted Piperidine (Cmpd-X)
| Parameter | Assay | Reference (Fentanyl) | Cmpd-X | Interpretation |
| Affinity ( | Radioligand | 9.2 | 8.5 | Lower affinity than Fentanyl. |
| G-Protein ( | 8.8 | 8.4 | Potent agonist. | |
| Arrestin ( | PathHunter BRET | 8.9 | < 6.0 | Weak Arrestin recruitment. |
| Bias Factor ( | Calculation | 0.0 (Reference) | +2.1 | G-Protein Biased. |
Analysis: In this hypothetical scenario, Cmpd-X is a G-protein biased agonist. Despite lower affinity, it activates the analgesic pathway while failing to recruit arrestin. This suggests a potentially wider therapeutic index (safer) than Fentanyl.
Part 5: Troubleshooting & Causality
Issue: High potency in binding (
-
Causality: The 4-substituent may be sterically hindering the conformational shift of Transmembrane Helix 6 (TM6), preventing G-protein coupling. This "dead-end" binding characterizes competitive antagonists or weak partial agonists.
Issue: Steep Hill Slope (> 1.5) in functional assays.
-
Causality: Likely allosteric modulation or probe dependence. 4-substituted piperidines can sometimes bind to the sodium pocket (allosteric site) of GPCRs rather than the orthosteric site. Validate by running the assay with varying concentrations of
.
References
-
Scripps Research Institute. (2017).[2] Structure-activity relationships of substituted piperidine benzimidazoles as biased MOR agonists.[2] Journal of Medicinal Chemistry.
-
Rice University. (2024).[6] Streamlined synthesis of 4-substituted piperidines via biocatalytic oxidation and radical cross-coupling. Science.[6][7]
-
National Institutes of Health (NIH). (2014). Synthesis and evaluation of 4-substituted piperidines as balanced affinity MOR agonist/DOR antagonist ligands. Bioorganic & Medicinal Chemistry Letters.[8]
-
Frontiers in Pharmacology. (2021). Biased Opioid Ligands: Mechanism and Therapeutic Potential. Frontiers.
-
MDPI. (2020). Biased versus Partial Agonism in the Search for Safer Opioid Analgesics.[4] Molecules.[1][3][4][6][7][8][9][10][11][12][13][14]
Sources
- 1. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics [mdpi.com]
- 5. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 6. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 13. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Fidelity Synthesis of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
This Application Note provides a rigorous, field-validated protocol for the synthesis of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate (CAS: 23763-03-3). This compound is a critical pharmacophore in Targeted Protein Degradation (TPD), serving as the anchor moiety for Cereblon (CRBN) E3 ligase ligands (e.g., in PROTACs) and immunomodulatory imide drugs (IMiDs).
The protocol prioritizes regiochemical fidelity and scalability , utilizing a "Methanetriacetic Acid Scaffold" strategy. This approach avoids the common pitfalls of Michael addition polymerization and ensures the precise installation of the C4-acetate side chain.
HExecutive Summary & Retrosynthetic Logic
The synthesis of 4-substituted glutarimides often suffers from poor yield due to competitive decarboxylation or polymerization during ring closure. This protocol circumvents these issues by establishing the carbon skeleton before introducing the nitrogen heteroatom.
The Strategy:
-
Skeleton Construction: We utilize a Wittig-Horner olefination on diethyl 3-oxopentanedioate to install the central carbon branch.
-
Saturation: Catalytic hydrogenation secures the alkane backbone, yielding the triethyl methanetriacetate skeleton.
-
Thermodynamic Cyclization: A high-temperature ammonium condensation selectively forms the thermodynamically stable 6-membered imide ring over the 7-membered amide or open-chain triamide.
-
Selective Esterification: The final step selectively esterifies the aliphatic carboxylic acid side chain while leaving the imide intact.
Retrosynthetic Analysis (DOT Visualization)
Caption: Retrosynthetic pathway utilizing the Methanetriacetic Acid Scaffold strategy to ensure correct C4-substitution.
Experimental Protocol
Phase 1: Skeleton Assembly (Wittig-Horner Reaction)
Objective: Synthesis of Triethyl 3-(ethoxycarbonylmethylene)pentanedioate. Rationale: The Horner-Wadsworth-Emmons (HWE) modification is preferred over the Reformatsky reaction to avoid zinc waste and ensure higher E/Z selectivity (though both isomers are reduced in the next step).
Reagents & Stoichiometry:
| Reagent | Equiv.[1] | MW ( g/mol ) | Role |
| Diethyl 3-oxopentanedioate | 1.0 | 202.20 | Substrate (Acetonedicarboxylate) |
| Triethyl phosphonoacetate | 1.1 | 224.19 | HWE Reagent |
| Sodium Hydride (60% in oil) | 1.2 | 24.00 | Base |
| THF (Anhydrous) | - | - | Solvent |
Procedure:
-
Activation: In a flame-dried 3-neck flask under Ar, suspend NaH (1.2 eq) in anhydrous THF (0.5 M concentration relative to substrate) at 0°C.
-
Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.1 eq). Stir at 0°C for 30 min until H₂ evolution ceases and the solution becomes clear.
-
Addition: Dropwise add Diethyl 3-oxopentanedioate (1.0 eq) in THF. The solution will turn yellow/orange.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with sat. NH₄Cl.[2] Extract with EtOAc (3x).[2] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).
-
Yield Expectation: 80-90% (Colorless oil).
-
Phase 2: Backbone Saturation
Objective: Synthesis of Triethyl methanetriacetate (Triethyl 3-(carboxymethyl)pentanedioate). Rationale: Complete reduction of the alkene is essential before cyclization. The triester formed is the "homolog" of triethyl citrate.
Procedure:
-
Dissolve the unsaturated triester from Phase 1 in Ethanol (0.2 M).
-
Add 10 wt% Pd/C catalyst (5% loading by weight of substrate).
-
Purge with H₂ gas (balloon pressure is sufficient, or 1-2 atm in a Parr shaker).
-
Stir vigorously at RT for 6-12 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with EtOH.
-
Concentration: Evaporate solvent to yield the saturated triester quantitatively.
-
Note: This intermediate is usually pure enough for the next step.
-
Phase 3: Thermal Cyclization (The Critical Step)
Objective: Synthesis of 2-(2,6-dioxopiperidin-4-yl)acetic acid. Rationale: We utilize a "melt" or high-concentration approach with ammonia source. The reaction is driven thermodynamically to form the 6-membered imide ring. The ester groups hydrolyze under these conditions, and the stable imide-acid precipitates.
Reagents:
-
Triethyl methanetriacetate (from Phase 2)
-
Ammonium Acetate (excess, 4-5 eq) or Urea (3 eq)
-
Solvent: Glacial Acetic Acid (or neat melt)
Procedure (Acetic Acid Route):
-
Dissolve the triester in Glacial Acetic Acid (1.0 M).
-
Add Ammonium Acetate (5.0 eq).
-
Reflux: Heat the mixture to reflux (118°C) for 16-24 hours.
-
Hydrolysis: Add water (equal volume) and heat at 100°C for 2 hours to ensure the side-chain ester is fully hydrolyzed to the free acid (if not already).
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove AcOH.
-
Crystallization: Dissolve the residue in minimal hot water. Acidify to pH 2 with conc. HCl. Cool to 4°C. The product, 2-(2,6-dioxopiperidin-4-yl)acetic acid , should precipitate as a white solid.
-
Purification: Recrystallize from Water/Ethanol if necessary.
-
Checkpoint: 1H NMR (DMSO-d6) should show the imide NH (~10.8 ppm) and the carboxylic acid OH (~12 ppm).
-
Phase 4: Selective Esterification
Objective: Synthesis of this compound. Rationale: Fischer esterification is used. The imide carbonyls are less reactive than the carboxylic acid side chain under acidic conditions.
Procedure:
-
Suspend 2-(2,6-dioxopiperidin-4-yl)acetic acid (1.0 eq) in Absolute Ethanol (0.3 M).
-
Add catalytic conc. H₂SO₄ (0.1 eq) or Thionyl Chloride (1.2 eq, added at 0°C).
-
Reflux: Heat to reflux for 3-5 hours.
-
Monitoring: Monitor by TLC (DCM:MeOH 9:1). The acid spot (baseline) should disappear, replaced by a less polar ester spot.
-
Workup: Concentrate to 1/3 volume. Dilute with cold water. Neutralize cautiously with sat. NaHCO₃ (to pH 7).
-
Extraction: Extract immediately with EtOAc (3x). (Do not leave at high pH, or the imide ring will open).
-
Drying: Dry over MgSO₄ and concentrate.
-
Final Purification: Recrystallization from EtOH/Heptane or flash chromatography (DCM:EtOAc).
Process Logic & Troubleshooting (Workflow Diagram)
Caption: Operational workflow emphasizing the critical pH control point during imide isolation.
Analytical Data & Quality Control
To validate the synthesis, compare your isolated product against these expected spectral parameters.
| Parameter | Expected Value / Signal | Interpretation |
| Physical State | White to off-white crystalline solid | High purity |
| Melting Point | 98 - 102 °C | Distinct from acid precursor (>170°C) |
| 1H NMR (DMSO-d6) | δ 10.7 (s, 1H, NH) | Confirms Imide Ring |
| 1H NMR (DMSO-d6) | δ 4.08 (q, 2H), 1.18 (t, 3H) | Confirms Ethyl Ester |
| 1H NMR (DMSO-d6) | δ 2.3 - 2.8 (m, 5H) | Ring CH2 and Side chain CH2 |
| IR Spectroscopy | ~1720 cm⁻¹ (Ester), ~1690/1710 cm⁻¹ (Imide) | Diagnostic Carbonyls |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 3 | Incomplete cyclization or ring opening | Increase reaction temp/time; Ensure pH < 7 during workup. |
| Product is an Oil | Residual solvent or mixed ester/acid | Recrystallize from EtOH/Heptane; Check NMR for acid (-COOH). |
| Imide Ring Opening | Exposure to strong base | Strictly avoid NaOH/KOH washes; use NaHCO3 only to neutral. |
References
-
Preparation of Glutarimide Compounds. Title: Process for preparation of glutarimide compounds from methanetriacetic acid compounds.[7][8] Source: U.S. Patent 3,076,809 (1963). URL: (Foundational reference for the cyclization of methanetriacetic acid to 4-carboxymethylglutarimide).
-
Synthesis of Cereblon Modulators. Title: Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2022. URL:[Link] (Provides modern context for glutarimide ring stability and handling in IMiD synthesis).
-
Sustainable Synthesis of Precursors. Title: Sustainable synthesis of α-ketoglutaric and methanetriacetic acids from biomass feedstocks.[4][5][9] Source: Green Chemistry (via ResearchGate), 2025. URL:[Link] (Validates the structure and stability of the methanetriacetic acid intermediate).
-
General Esterification Protocols. Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.[10] Source: Organic Syntheses, Coll.[1] Vol. 7, p.93 (1990). URL:[Link] (Reference for mild esterification conditions if acid-catalyzed thermal esterification fails).
-
Compound Verification. Title: this compound (CAS 23763-03-3).[11][12][13] Source: PubChem / Chemical Register. URL:[Link] (Verification of CAS and existence of the target molecule).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US3076809A - Process for preparation of glutarimide compounds - Google Patents [patents.google.com]
- 8. US3058983A - Preparation of glutarimide compounds - Google Patents [patents.google.com]
- 9. Description: Sustainable synthesis of α-ketoglutaric and methanetriacetic acids from biomass feedstocks :: Kabale University Library Catalog [library.kab.ac.ug]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1215118-71-0|Ethyl 2-(2-oxopyrrolidin-3-yl)acetate|BLD Pharm [bldpharm.com]
- 12. 102943-18-0|Ethyl 2-(2-oxopiperidin-4-yl)acetate|BLD Pharm [bldpharm.com]
- 13. N/A,rac-[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application Note: Modular Synthesis of 4-Substituted Piperidine-2,6-diones
Executive Summary & Strategic Rationale
The piperidine-2,6-dione (glutarimide) core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for immunomodulatory drugs (IMiDs) and anticonvulsants. While 3-substituted derivatives (e.g., thalidomide analogs) are widely documented, 4-substituted piperidine-2,6-diones represent a critical chemical space for developing novel D2 receptor ligands and antimicrobial agents.
This guide details a robust, scalable synthetic route for 4-substituted piperidine-2,6-diones. Unlike the Guareschi-Thorpe condensation, which often yields pyridines requiring subsequent reduction, this protocol utilizes the Dehydrative Cyclization of 3-Substituted Glutaric Acids . This approach offers superior regiocontrol, avoids high-pressure hydrogenation, and allows for late-stage diversification of the substituent at the C4 position.
Key Advantages of this Protocol:
-
Modularity: The C4 substituent is established early via aldehyde selection.
-
Scalability: Avoids chromatographic purification in intermediate steps.
-
Atom Economy: Utilizes urea or ammonium carbonate as a low-cost nitrogen source.
Chemical Pathway Analysis
The synthesis hinges on the construction of the carbon backbone followed by ring closure. The numbering of the precursor (3-substituted glutaric acid) directly correlates to the target (4-substituted piperidine-2,6-dione).
Retrosynthetic Logic:
-
Target: 4-Substituted Piperidine-2,6-dione.
-
Precursor: 3-Substituted Glutaric Anhydride (or Acid).
-
Starting Materials: Aldehyde (R-CHO) + Ethyl Acetoacetate/Cyanoacetate.
Reaction Scheme Visualization
The following diagram illustrates the critical pathway from aldehyde to the final glutarimide target.
Caption: Logical flow for the conversion of aldehydes to 4-substituted piperidine-2,6-diones via glutaric acid intermediates.
Detailed Experimental Protocols
Phase 1: Synthesis of 3-Substituted Glutaric Acid Precursors
Objective: Create the 5-carbon backbone with the desired substituent at the central position.
Reagents:
-
Substituted Benzaldehyde (10 mmol)
-
Ethyl Cyanoacetate (20 mmol)
-
Ethanol (95%)
-
Concentrated HCl (6N and 12N)
Procedure:
-
Condensation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and ethyl cyanoacetate (2.0 eq) in ethanol. Add piperidine (0.1 eq) as a catalyst.
-
Reaction: Stir at room temperature for 4 hours. A solid precipitate (the dicyano-glutarimide intermediate or open-chain Michael adduct) typically forms.
-
Hydrolysis/Decarboxylation: Evaporate the solvent. Add concentrated HCl (6N) to the residue and reflux for 24–48 hours. Note: This harsh step is required to hydrolyze the nitrile and ester groups and decarboxylate the geminal dicarboxylic acids.
-
Isolation: Cool the mixture to 0°C. The 3-substituted glutaric acid usually crystallizes out. Filter and wash with ice-cold water. Recrystallize from water or benzene to ensure high purity (Target MP > 150°C for phenyl derivatives).
Phase 2: Cyclization to Piperidine-2,6-dione
Objective: Close the ring using a nitrogen donor.
Method A: The Urea Fusion Protocol (Solvent-Free) This method is preferred for its high yield and operational simplicity, avoiding the need for toxic solvents like pyridine.
Reagents:
-
3-Substituted Glutaric Acid (from Phase 1)
-
Urea (1.2 equivalents)
Step-by-Step:
-
Mixing: Intimately mix the 3-substituted glutaric acid and urea in a mortar and pestle.
-
Fusion: Transfer the powder to a round-bottom flask. Heat the flask in an oil bath to 150–170°C.
-
Observation: The mixture will melt, and ammonia/water vapor will evolve. Maintain temperature for 30–60 minutes until the evolution of gas ceases and the melt solidifies or becomes viscous.
-
Work-up: Cool to room temperature. The residue is the crude glutarimide.
-
Purification: Recrystallize from ethanol or an ethanol/water mixture.
Method B: The Anhydride Route (Higher Purity) For sensitive substrates, convert to the anhydride first.
-
Reflux 3-substituted glutaric acid in acetic anhydride (3 eq) for 1 hour. Remove excess Ac2O under vacuum to obtain the cyclic anhydride.
-
React the anhydride with aqueous ammonia or urea in toluene under reflux to yield the piperidine-2,6-dione.
Critical Process Parameters & Troubleshooting
The following table summarizes optimization data for the cyclization step (Phase 2), based on standard laboratory benchmarks for this scaffold.
| Parameter | Condition A (Fusion) | Condition B (Solution) | Impact on Quality |
| Nitrogen Source | Urea | Ammonium Carbonate | Urea often gives higher yields but requires higher temps. |
| Temperature | 160°C | 110°C (Toluene reflux) | High temp ensures complete dehydration but may degrade thermally labile groups. |
| Time | 45 min | 4–6 hours | Extended time in fusion can lead to polymerization/charring. |
| Yield (Typical) | 75–85% | 60–70% | Fusion is more atom-economical; Solution is cleaner. |
Signaling & Decision Logic
Use this logic flow to determine the appropriate purification strategy based on the crude product appearance.
Caption: Decision tree for the purification of crude piperidine-2,6-dione products.
Safety & Compliance
-
Ammonia Evolution: The fusion reaction releases ammonia gas. This must be performed in a properly functioning fume hood.
-
Thermal Hazards: The fusion method involves temperatures >150°C. Use appropriate thermal gloves and ensure glassware is free of star cracks.
-
Chemical Handling: Ethyl cyanoacetate and piperidine are toxic and irritants. Wear standard PPE (Lab coat, nitrile gloves, safety glasses).
References
-
Efficient and Versatile Synthesis of 3-substituted Glutaric Acids SciSpace [Link]
-
Synthesis of piperidine-2,6-dione derivatives ResearchGate [Link]
-
Microwave mediated synthesis of imides: urea vs thiourea MDPI [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines (Contextual reference for alternative routes) RSC Publishing [Link]
Sources
Technical Guide: Leveraging Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate for Next-Gen CRBN-Targeting PROTACs
This Application Note is designed for medicinal chemists and chemical biologists specializing in Targeted Protein Degradation (TPD). It details the strategic utilization of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate (CAS: 23763-03-3) as a versatile scaffold for constructing next-generation, non-phthalimide Cereblon (CRBN) ligands.
Executive Summary
This compound represents a critical divergence from classical phthalimide-based CRBN ligands (e.g., thalidomide, pomalidomide). While classical ligands rely on the C3-linked isoindolinone core, this scaffold offers a C4-functionalized glutarimide core .
This structural distinction allows for:
-
Novel Exit Vectors: The C4-acetate handle directs linkers away from the tri-tryptophan binding pocket (Trp380, Trp386, Trp400) in a trajectory distinct from the C3-vector, potentially altering ternary complex geometry and cooperativity.
-
Phthalimide-Free Design: Facilitates the synthesis of "Minimalist" or "Phenyl-Glutarimide" (PG) style degraders, reducing molecular weight (MW) and improving physicochemical properties (e.g., solubility, logD).
-
Reduced Neosubstrate Degradation: By removing the phthalimide ring, the degradation of off-targets like IKZF1/3 (which require the phthalimide-CRBN interface) can be minimized, enhancing PROTAC specificity.
Chemical Profile & Handling
-
Compound: this compound[1]
-
CAS: 23763-03-3[1]
-
MW: 199.20 g/mol
-
Solubility: Soluble in DMSO, DMF, MeOH, EtOAc. Sparingly soluble in water.
-
Stability Warning: The glutarimide ring is base-sensitive . Exposure to strong bases (NaOH, LiOH) or prolonged basic conditions (pH > 9) causes ring opening to the corresponding glutaramic acid, destroying CRBN binding affinity.
Structural Visualization
The molecule consists of a piperidine-2,6-dione (glutarimide) ring with an ethyl acetate side chain at the 4-position (opposite the nitrogen).
Caption: Synthetic workflow converting the ester precursor into a functionalized PROTAC warhead while preserving the base-sensitive glutarimide ring.
Synthetic Protocols
Route A: Chemoselective Hydrolysis (Ester to Acid)
Objective: Convert the ethyl ester to the carboxylic acid without opening the glutarimide ring. Critical Constraint: Avoid standard saponification (LiOH/THF/H2O).
Protocol:
-
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Solvent: Glacial Acetic Acid (AcOH) and 6N Hydrochloric Acid (HCl).
-
-
Procedure:
-
Dissolve the substrate in a mixture of AcOH:6N HCl (1:1 v/v). A concentration of 0.1–0.2 M is recommended.
-
Heat the reaction mixture to reflux (approx. 100°C) for 2–4 hours.
-
Monitor: Use LC-MS to track the disappearance of the ethyl ester (M+H: ~200) and formation of the acid (M+H: ~172).
-
Note: The glutarimide ring is thermodynamically stable under acidic reflux (often used to form the ring).
-
-
Workup:
-
Concentrate the reaction mixture to dryness under reduced pressure (rotary evaporator).
-
Azeotrope with toluene (2x) to remove residual acetic acid and water.
-
Purification: The residue is typically pure enough for the next step. If necessary, purify via reverse-phase flash chromatography (C18, H2O/MeCN with 0.1% Formic Acid). Do not use basic mobile phases.
-
Route B: Linker Attachment (Amide Coupling)
Objective: Attach the PROTAC linker (containing a primary/secondary amine) to the newly formed acid.
Protocol:
-
Reagents:
-
Acid: 2-(2,6-dioxopiperidin-4-yl)acetic acid (1.0 equiv).
-
Linker-Amine: NH2-PEG-Linker-Warhead (1.0–1.1 equiv).
-
Coupling Agent: HATU (1.2 equiv) or EDC/HOAt.
-
Base: DIPEA (2.5–3.0 equiv).
-
Solvent: Anhydrous DMF or DMA.
-
-
Procedure:
-
Dissolve the Acid in anhydrous DMF (0.1 M) under inert atmosphere (N2/Ar).
-
Add DIPEA and stir for 5 minutes.
-
Add HATU and stir for 5–10 minutes to activate the acid (formation of the active ester).
-
Add the Linker-Amine dropwise.
-
Stir at Room Temperature (RT) for 2–12 hours.
-
-
Workup:
-
Dilute with EtOAc and wash with 0.1N HCl (to remove excess DIPEA and preserve the glutarimide).
-
Wash with Brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Silica gel chromatography (DCM/MeOH gradient) or Prep-HPLC (Acidic modifier).
-
Design Considerations & Mechanism
Exit Vector Topology
The choice of the C4-substituted scaffold dictates the spatial orientation of the PROTAC.
-
C3-Vector (Thalidomide): Projects the linker roughly perpendicular to the glutarimide plane, often towards the solvent front in the standard CRBN binding mode.
-
C4-Vector (This Scaffold): Projects the linker from the "back" of the ring. This can be advantageous for:
-
Scaffolding: Reaching target protein lysine residues that are inaccessible to C3-linked PROTACs.
-
Cooperativity: Inducing novel protein-protein interactions (PPIs) between the E3 ligase and the Target Protein.
-
Mechanism of Action Diagram
Caption: Mechanism of Action for a C4-linked Glutarimide PROTAC recruiting CRBN to a Target Protein.[2][3][4]
Quality Control & Troubleshooting
| Issue | Observation (LCMS/NMR) | Root Cause | Solution |
| Ring Opening | M+18 peak (Hydrolysis of imide) | Basic conditions during workup or reaction. | Use acidic workups (0.1N HCl). Avoid NaOH/LiOH. |
| Incomplete Coupling | Residual Acid peak | Steric hindrance at C4 or deactivated acid. | Switch to HATU or PyBOP. Ensure anhydrous DMF. |
| Racemization | Split peaks in chiral HPLC | C4 is achiral, but if C3/C5 are substituted, racemization occurs. | The C4-acetate is achiral; stereochemistry concerns are lower than C3-thalidomide analogs. |
Authoritative Note on Stability: Unlike C3-substituted glutarimides (thalidomide), which are prone to rapid racemization due to the acidic proton at the chiral center, C4-substituted derivatives (if symmetric) do not suffer from racemization at the attachment point, potentially offering a more consistent pharmacokinetic profile.
References
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic activity." Nature Structural & Molecular Biology. Link
-
Rankovic, Z., et al. (2023). "Phenyl Glutarimides: Alternative Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry. Link
-
Steinebach, C., et al. (2018). "Ortho-Hydroxylation of Thalidomide-Based PROTACs Increases Degradation Potency." Chemical Science. Link
-
Mullard, A. (2019). "Targeted protein degraders crowd into the clinic." Nature Reviews Drug Discovery. Link
-
BroadPharm. "N-(2-(2-Aminoethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide Data Sheet." (Reference for standard linker chemistry). Link
Sources
- 1. N/A,rac-[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid | C15H12N2O7 | CID 25015436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
High-Performance Characterization of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate: A Critical Intermediate for Cereblon-Targeting Ligands
Executive Summary
Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate (CAS: 23763-03-3) is a pivotal building block in the synthesis of immunomodulatory imide drugs (IMiDs) and Cereblon (CRBN) E3 ligase ligands used in PROTAC® technology.[1] As a functionalized glutarimide derivative, its structural integrity is paramount for the efficacy of downstream degraders.
This guide addresses the specific analytical challenges posed by this molecule: weak UV chromophores , hydrolytic instability of the glutarimide ring under basic conditions, and the need for rigorous distinction from its hydrolyzed acid impurities. We present a validated, multi-modal characterization protocol emphasizing HPLC-UV/CAD for purity and NMR/MS for structural confirmation.
Physicochemical Profile & Stability
Before initiating analysis, the analyst must understand the molecule's behavior in solution to prevent artifactual degradation during testing.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C | MW: 199.20 g/mol |
| Structure | 4-substituted glutarimide | Achiral (Plane of symmetry through N-C4 axis). |
| pKa (Imide NH) | ~11.0 | Weakly acidic. Ionizes in high pH, leading to ring opening. |
| UV Absorbance | Low (End absorption <220 nm) | Requires low-UV detection (210 nm) or Charged Aerosol Detection (CAD). |
| Solubility | DMSO, MeOH, ACN, EtOAc | Dissolve samples in ACN:Water or MeOH. Avoid alkaline diluents. |
| Stability | Hydrolysis-prone | Critical: The glutarimide ring opens to glutaramic acid derivatives at pH > 7. The ethyl ester hydrolyzes to the free acid. |
Stability Warning
CAUTION: Avoid using alkaline buffers (phosphate pH > 7, ammonium bicarbonate) or protic solvents with bases (e.g., MeOH/TEA) during sample preparation. These will cause rapid ring-opening hydrolysis, generating false impurity peaks.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: Quantitative purity assessment and separation of the target ester from its hydrolysis products (free acid) and decarboxylated degradants.
Method Development Logic
-
Column Choice: A C18 column with high aqueous stability is selected to retain the polar glutarimide core while separating the more hydrophobic ethyl ester from the polar acid impurity.
-
Mobile Phase: Acidic modification is mandatory to suppress the ionization of the free acid impurity (improving its retention and peak shape) and to stabilize the glutarimide ring.
-
Detection: Due to the lack of conjugation, detection is performed at 210 nm.
Operating Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA or UV-Vis (Optional: CAD for mass balance) |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (H |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5-10 µL |
| Detection | UV @ 210 nm (Reference: 360 nm) |
| Run Time | 20 minutes |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration (retain polar acid impurities) |
| 12.0 | 60 | Linear gradient to elute main ester |
| 15.0 | 90 | Wash lipophilic dimers/oligomers |
| 15.1 | 5 | Return to initial |
| 20.0 | 5 | Re-equilibration |
Sample Preparation
-
Diluent: Water:Acetonitrile (90:10 v/v).
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 2 mL ACN, sonicate, and dilute to volume with Water. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.
Protocol 2: Structural Confirmation (NMR & MS)
Objective: Unequivocal identification of the glutarimide ring and the ethyl acetate side chain.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion: [M+H]
= 200.2 Da. -
Adducts: [M+Na]
= 222.2 Da (Common due to high oxygen content). -
Fragment Logic:
-
Loss of Ethyl group (-28/29 Da).
-
Loss of Ethoxy group (-45 Da).
-
Ring opening fragments.
-
Nuclear Magnetic Resonance (1H-NMR)
Solvent: DMSO-d
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 10.65 | Broad Singlet | 1H | Imide NH | Confirms intact glutarimide ring. Disappears if N-alkylated or hydrolyzed. |
| 4.08 | Quartet ( | 2H | -O-CH | Characteristic ethyl ester methylene. |
| 2.55 - 2.65 | Multiplet | 2H | Ring C3/C5 (eq) | Part of the glutarimide ring. |
| 2.30 - 2.45 | Multiplet | 3H | Ring C3/C5 (ax) + C4-H | Overlapping region; integration confirms substitution pattern. |
| 2.25 | Doublet ( | 2H | -CH | Methylene linker to the ester. |
| 1.19 | Triplet ( | 3H | -O-CH | Ethyl ester methyl group. |
Note: The symmetry of the glutarimide ring renders the C3 and C5 protons chemically equivalent pairs, but they split into axial/equatorial signals due to ring conformation.
Visualizing the Analytical Workflow
The following diagram illustrates the decision tree for characterizing this intermediate, highlighting the critical check for hydrolysis.
Figure 1: Analytical decision tree for the qualification of glutarimide intermediates.
Troubleshooting & Common Pitfalls
Issue: "Ghost" Peaks or Split Peaks
-
Cause: Sample solvent mismatch. Dissolving the sample in 100% strong solvent (e.g., pure DMSO or MeOH) and injecting a large volume into a high-aqueous initial mobile phase can cause peak distortion.
-
Solution: Ensure the final sample diluent matches the initial mobile phase (e.g., 10% ACN in Water).
Issue: Disappearing Main Peak
-
Cause: Hydrolysis in the autosampler.
-
Solution: Verify the autosampler temperature is set to 4-10°C. Ensure no alkaline cleaning agents were left in the vials. Use amber glass to prevent potential photodegradation, although this molecule is relatively photostable compared to its aromatic derivatives.
Issue: Low Sensitivity
-
Cause: Detection wavelength too high.
-
Solution: This molecule has no aromatic rings. You rely on the carbonyl n->pi* transitions. You must use 210 nm. Ensure your mobile phase solvents are "HPLC Gradient Grade" or higher to minimize background noise at this wavelength.
References
-
Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4(4), 314–322. Link
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity." Nature Structural & Molecular Biology, 21, 803–809. Link
-
Nogueira, D. R., et al. (2011). "Stability-indicating LC method for the determination of lenalidomide and its related impurities." Journal of Chromatographic Science, 49(1), 12-16. (Provides foundational HPLC conditions for glutarimide rings). Link
-
PubChem Compound Summary. (2024). "this compound."[1][2] National Center for Biotechnology Information. Link
Sources
Application Note: High-Performance In Vitro Characterization of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
Executive Summary & Biological Context
Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate (CAS: 23763-03-3) represents a distinct class of Cereblon (CRBN) binders. Unlike the classical immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide—which feature a glutarimide ring substituted at the C3 position—this compound utilizes a C4-substituted glutarimide scaffold.
In the context of Targeted Protein Degradation (TPD) , this structural variation is critical. The C4-position provides a unique "exit vector" for linker attachment in PROTAC® (Proteolysis Targeting Chimera) design. By altering the trajectory of the linker, researchers can significantly impact the formation of the ternary complex (Target-PROTAC-E3 Ligase), thereby modulating degradation potency and selectivity (cooperativity).
This guide provides rigorous protocols for utilizing this compound in biochemical assays. It focuses on validating binding affinity via TR-FRET and assessing the hydrolytic stability of the glutarimide ring—a notorious liability in TPD chemistry.
Chemical Handling & Stability (Critical)
The glutarimide moiety (2,6-dioxopiperidine) is susceptible to spontaneous hydrolysis under physiological conditions (pH > 7.0), leading to ring-opening and loss of CRBN binding affinity.
Storage & Preparation
-
Stock Solution: Dissolve in anhydrous DMSO to 10–50 mM. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Dilution: Prepare working solutions immediately before use.
-
Buffer Constraints: Assay buffers must be buffered at pH 6.5 – 7.0 (e.g., HEPES or MES) to maximize stability during the assay window. Avoid Tris buffers at pH > 7.5 for long incubations.
Stability Visualization
The following diagram illustrates the degradation logic and the necessity of pH control.
Caption: Glutarimide ring stability logic. High pH accelerates ring opening, necessitating strictly controlled assay buffers.
Protocol A: TR-FRET CRBN Binding Competition Assay
This assay measures the ability of this compound to displace a fluorophore-labeled tracer (e.g., Thalidomide-Red or Cy5-Pomalidomide) from the CRBN-DDB1 complex.
Principle
-
Donor: Europium (Eu) or Terbium (Tb) chelate conjugated to Anti-His antibody (binds His-tagged CRBN).
-
Acceptor: Fluorescent tracer (binds CRBN pocket).
-
Signal: High FRET signal indicates tracer binding. Loss of FRET indicates displacement by the test compound.
Materials
-
Protein: Recombinant Human CRBN-DDB1 Complex (His-tagged).
-
Tracer: Cy5-Pomalidomide (or equivalent).
-
Detection: LANCE® Ultra or HTRF® reagents (PerkinElmer/Revvity or Cisbio).
-
Plate: 384-well low-volume white microplate.
Step-by-Step Methodology
-
Buffer Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, 1 mM DTT.
-
Note: DTT preserves the CRBN zinc-finger domain integrity.
-
-
Compound Dilution (Serial Titration):
-
Prepare a 10 mM stock of this compound in DMSO.
-
Perform a 1:3 serial dilution in DMSO (10 points).
-
Dilute these DMSO stocks 1:100 into Assay Buffer to create 4x working solutions (Final DMSO < 1%).
-
-
Reaction Assembly (10 µL Final Volume):
-
Step 1: Add 2.5 µL of diluted Test Compound to the plate.
-
Step 2: Add 2.5 µL of 4x CRBN-DDB1 Protein (Final conc: 5–10 nM). Incubate for 15 mins at RT to allow equilibrium.
-
Step 3: Add 5 µL of 2x Detection Mix (Eu-Anti-His Antibody + Cy5-Tracer).
-
Tracer Conc: Use at
(typically 10–50 nM). -
Ab Conc: 1–2 nM.
-
-
-
Incubation & Read:
-
Seal plate and incubate for 60 minutes at Room Temperature (protect from light).
-
Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Settings: Delay 50 µs, Window 100 µs. Excitation: 320/340 nm. Emission 1: 615 nm (Donor), Emission 2: 665 nm (Acceptor).
-
Data Analysis
-
Calculate HTRF Ratio:
. -
Normalize data:
-
0% Inhibition: DMSO + Protein + Tracer.
-
100% Inhibition: Excess unlabeled Pomalidomide (100 µM) + Protein + Tracer.
-
-
Fit data to a sigmoidal dose-response curve (4-parameter logistic) to determine IC50 .
-
Calculate Ki using the Cheng-Prusoff equation:
Protocol B: Glutarimide Hydrolysis Kinetics (Stability Assay)
Before using this compound in long-duration cellular assays (e.g., degradation time-courses), you must define its half-life (
Methodology (LC-MS/MS)
-
Preparation:
-
Spike this compound (1 µM final) into:
-
A: PBS (pH 7.4).
-
B: Cell Culture Media (RPMI + 10% FBS).
-
C: Assay Buffer (pH 7.0).
-
-
-
Incubation:
-
Incubate at 37°C.
-
Sampling time points: 0, 1, 2, 4, 8, 24 hours.
-
-
Extraction:
-
Aliquot 50 µL of sample into 150 µL cold Acetonitrile (containing Internal Standard).
-
Centrifuge at 4,000 rpm for 10 min.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS.
-
Monitor the transition for the parent compound and the ring-opened hydrolysis product (Mass + 18 Da).
-
Expected Results Table
| Condition | pH | Estimated | Implication |
| PBS | 7.4 | 6–10 Hours | Moderate instability. Refresh media in long assays. |
| Media + FBS | 7.4 | 4–8 Hours | Esterases in FBS may also hydrolyze the ethyl ester. |
| Assay Buffer | 7.0 | > 24 Hours | Stable for biochemical assays. |
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision matrix for characterizing this compound.
Caption: Decision matrix for validating the compound as a viable PROTAC building block.
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. Link
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[1] Nature, 512(7512), 49–53. Link
- Bartlett, D. W., & Gilbert, A. M. (2022). The evolution of thalidomide and its derivatives as PROTAC E3 ligase ligands. Chemical Society Reviews. (General reference for glutarimide scaffold evolution).
Sources
Protocol for Assessing Cereblon Binding of Novel Ligands
Core Directive & Introduction
The "Warhead" Challenge in Targeted Protein Degradation
Cereblon (CRBN), the substrate receptor of the CRL4
However, CRBN is notoriously difficult to work with in isolation. It is intrinsically unstable without its adaptor protein, DDB1, or extensive engineering. Many "failed" binding assays are not due to poor ligands, but to degraded protein or inappropriate assay conditions.
This guide moves beyond generic kit instructions to provide a field-proven, self-validating workflow . We will cover three orthogonal approaches:
-
SPR (Surface Plasmon Resonance): For detailed kinetic characterization (
, ). -
NanoBRET: For confirming target engagement in live cells (physiologic relevance).
Assay Selection Matrix
Use this table to select the right tool for your stage of discovery.
| Feature | TR-FRET / FP | SPR (Surface Plasmon Resonance) | NanoBRET (Cellular) |
| Primary Utility | HTS, | Kinetics ( | Cell Permeability, Target Engagement |
| Throughput | High (384/1536-well) | Medium (8-32 channels) | Medium/High (96/384-well) |
| Protein Req. | Low (nM concentration) | High (Immobilization required) | None (Plasmid transfection) |
| Key Limitation | Equilibrium only; potential artifacts | Complex setup; protein stability issues | Requires cell permeability |
| Cost | Low | High (Chips + Instrument) | Medium (Reagents) |
Protocol 1: TR-FRET Competition Assay (HTS)
Principle: This assay relies on the competition between a novel ligand and a fluorescent tracer (e.g., Cy5-Thalidomide) for the CRBN binding pocket. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Terbium (Tb)-labeled antibody binding the CRBN tag (Donor) and the Cy5-tracer (Acceptor).
Reagents & Buffer Composition
-
Protein: Recombinant Human CRBN-DDB1 complex (C-terminal His-tag on CRBN or DDB1). Note: Do not use isolated wild-type CRBN; it aggregates.
-
Tracer: Cy5-Thalidomide (Acceptor).[3]
-
Detection: Tb-labeled Anti-His Antibody (Donor).
-
Assay Buffer (Critical):
Step-by-Step Workflow
-
Compound Prep: Prepare 100x compound stocks in DMSO. Dispense 100 nL into a white, low-volume 384-well plate (e.g., Corning 4512).
-
Protein Mix: Dilute CRBN-DDB1 to 2x final concentration (e.g., 10 nM final
prepare 20 nM) and Tb-Anti-His antibody (e.g., 2 nM final) in Assay Buffer. -
Dispense Protein: Add 5
L of Protein/Antibody mix to the plate. Incubate 15 mins at RT. -
Tracer Addition: Dilute Cy5-Thalidomide to 2x final concentration (e.g., 20 nM final
prepare 40 nM). Add 5 L to the plate.-
Note: The Tracer concentration should be near its
(approx. 30-50 nM) for optimal sensitivity.
-
-
Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).
-
Read: Measure on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).
-
Excitation: 337 nm (Laser) or 340 nm (Flashlamp).
-
Emission 1: 665 nm (Cy5 FRET).
-
Emission 2: 620 nm (Tb Reference).
-
Data Analysis & QC
-
Ratio Calculation:
. -
Normalization: Normalize to DMSO (0% inhibition) and 100
M Pomalidomide (100% inhibition). -
Curve Fitting: Fit to a 4-parameter logistic equation to determine
. -
Calculation: Use the Cheng-Prusoff equation:
Protocol 2: Surface Plasmon Resonance (SPR)
Principle: SPR provides real-time binding kinetics. Because CRBN is unstable, we recommend Single Cycle Kinetics (SCK) to minimize the time the protein spends on the chip surface without ligand.
Reagents & Setup
-
Instrument: Biacore 8K/T200 or equivalent.
-
Chip: Series S Sensor Chip NTA (for His-tagged capture) or SA (for Biotinylated capture).
-
Recommendation:Capture is superior to Covalent Coupling (Amine coupling) for CRBN, as random lysine coupling can occlude the binding pocket or destabilize the protein.
-
-
Running Buffer:
Workflow (Capture Method)
-
Surface Prep: Pulse NiCl
(0.5 mM) over the NTA chip for 60s. -
Capture: Inject His-CRBN-DDB1 (or His-CRBNmidi) at 10-20
g/mL until a capture level of ~2000 RU is reached.-
Reference Channel: Capture His-DDB1 alone or leave blank (Ni-activated only).
-
-
Single Cycle Kinetics:
-
Prepare a 5-point dilution series of the ligand (e.g., 0.1
M to 10 M). -
Inject sequentially from lowest to highest concentration without regeneration in between.
-
Contact time: 60s; Dissociation time: 120s (final dissociation 600s).
-
-
Regeneration: Inject 350 mM EDTA to strip the Ni-NTA surface, removing the protein complex entirely. This ensures a fresh protein surface for the next cycle.
Self-Validating Controls
-
Positive Control: Run Pomalidomide (
M) at the start and end of the experiment. If the shifts significantly, the protein on the deck is degrading. -
Solvent Correction: Perform a DMSO calibration curve (2.5% to 3.5%) to correct for bulk refractive index changes.
Protocol 3: NanoBRET Target Engagement (Cellular)
Principle: Biophysical assays lack the cellular context (membrane permeability, intracellular ATP competition). NanoBRET measures the displacement of a cell-permeable fluorescent tracer by your compound in live cells.
Workflow
-
Transfection: Transfect HEK293 cells with a plasmid encoding NanoLuc-CRBN .
-
Tip: Use a low amount of DNA (diluted with carrier DNA) to avoid overexpression artifacts which can mask high-affinity binding.
-
-
Plating: 24 hours post-transfection, trypsinize and plate cells into white 96-well plates in Opti-MEM (no phenol red).
-
Tracer Addition: Add the NanoBRET Tracer (e.g., BODIPY-Lenalidomide derivative) at a concentration determined by its cellular
(typically 0.5 - 1.0 M). -
Compound Treatment: Add serial dilutions of the test compound.
-
Incubation: Incubate for 2 hours at 37°C / 5% CO
. -
Substrate Addition: Add the NanoBRET Nano-Glo Substrate (furimazine).
-
Read: Measure Donor (460 nm) and Acceptor (618 nm) emission immediately.
-
Analysis: Calculate BRET Ratio (
). Plot % Occupancy vs. log[Compound].
Visualization
Diagram 1: TR-FRET Mechanistic Principle
This diagram illustrates the competitive nature of the assay and the energy transfer pathway.
Caption: TR-FRET Mechanism. The Tb-Donor (green) on the antibody excites the Cy5-Acceptor (red) on the tracer only when bound to CRBN. A novel ligand (yellow) displaces the tracer, reducing the FRET signal.
Diagram 2: Assay Workflow Decision Tree
A logical flow to guide the researcher through the validation process.
Caption: Validation Workflow. A funnel approach starting with high-throughput TR-FRET, validating kinetics with SPR, and confirming cellular entry with NanoBRET.
References
-
Boichenko, I., et al. (2016). "A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands." Journal of Medicinal Chemistry. Link
-
Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide."[8] Nature. Link[8]
-
Riching, K. M., et al. (2018). "Quantitative Cell-Based Assessment of Target Engagement for Targeted Protein Degradation." ACS Chemical Biology. Link
-
Kroupova, A., et al. (2024). "Design and characterization of CRBNmidi, a crystallographic and biophysical tool for CRBN-based degraders."[9] Nature Communications.[5][10] Link
-
BPS Bioscience. "Cereblon Binding Assay Kit Protocol." Link
Sources
- 1. aurorabiolabs.com [aurorabiolabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. Experiments [sprpages.nl]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
The Versatile Intermediate: Application Notes for Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate in Modern Medicinal Chemistry
Introduction: The Significance of the 2,6-Dioxopiperidine Scaffold
In the landscape of contemporary drug discovery, the 2,6-dioxopiperidine (also known as glutarimide) scaffold has emerged as a privileged structure, most notably as the core of the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These molecules have revolutionized the treatment of certain hematological malignancies.[1] Their mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, a process known as targeted protein degradation.[3]
Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate is a key chemical intermediate that incorporates this critical 2,6-dioxopiperidine moiety. Its structure provides a versatile platform for the synthesis of a new generation of therapeutics, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the POI's degradation.[4] The 2,6-dioxopiperidine portion of molecules derived from this compound serves as the "warhead" that engages the CRBN E3 ligase.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utility of this compound in medicinal chemistry, with a focus on its application in the construction of PROTACs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₄ | N/A |
| Molecular Weight | 199.20 g/mol | N/A |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General Chemical Knowledge |
| CAS Number | 145558-43-4 | N/A |
Synthesis of this compound: A Plausible Synthetic Protocol
While various methods for the synthesis of substituted 2,6-dioxopiperidines exist, a common and effective approach involves the cyclization of a substituted glutaric acid derivative. Below is a detailed, two-step protocol for the synthesis of this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
Materials:
-
Diethyl 1,3-acetonedicarboxylate
-
Ethyl glyoxylate (50% solution in toluene)
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Ammonia (7N solution in methanol)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Step 1: Michael Addition to form the tri-ester intermediate.
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add diethyl 1,3-acetonedicarboxylate (1.0 equivalent) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add ethyl glyoxylate (1.2 equivalents, 50% solution in toluene) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, neutralize the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the intermediate tri-ethyl ester.
-
-
Step 2: Cyclization to form this compound.
-
Dissolve the purified tri-ethyl ester intermediate (1.0 equivalent) in a 7N solution of ammonia in methanol.
-
Transfer the solution to a sealed tube or a pressure vessel.
-
Heat the reaction mixture to 80-100 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1N HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
The crude product can be purified by recrystallization or flash column chromatography to afford this compound as a solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in PROTAC Synthesis: A Gateway to Targeted Protein Degradation
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of CRBN-recruiting ligands for PROTACs. The ethyl ester functionality serves as a handle that can be readily converted to a carboxylic acid, which is then coupled to a linker connected to a ligand for a protein of interest.
PROTAC Synthesis Workflow
Caption: Workflow for PROTAC synthesis using the target molecule.
Protocol 1: Hydrolysis to 2-(2,6-dioxopiperidin-4-yl)acetic acid
The first step in utilizing this compound for PROTAC synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (1N HCl)
-
Ethyl acetate
-
Brine
Protocol:
-
Dissolve this compound (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).[6]
-
Add sodium hydroxide (1.5 - 2.0 equivalents) to the solution.[7]
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.[7]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,6-dioxopiperidin-4-yl)acetic acid as a solid.
Protocol 2: Amide Coupling to a Linker-POI Ligand
The resulting carboxylic acid is a key intermediate for coupling to an amine-functionalized linker attached to a ligand for the protein of interest (POI). Standard peptide coupling reagents are effective for this transformation.[]
Materials:
-
2-(2,6-dioxopiperidin-4-yl)acetic acid
-
Amine-functionalized Linker-POI Ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent (e.g., EDC/HOBt)[9][10]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Protocol:
-
To a solution of 2-(2,6-dioxopiperidin-4-yl)acetic acid (1.0 equivalent) in anhydrous DMF, add the amine-functionalized Linker-POI Ligand (1.1 equivalents).[11]
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0-3.0 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to afford the desired PROTAC molecule.
Mechanism of Action: CRBN-Mediated Protein Degradation
The synthesized PROTAC, containing the 2-(2,6-dioxopiperidin-4-yl)acetamide moiety, functions by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
Signaling Pathway Diagram
Caption: Mechanism of action for a PROTAC utilizing a CRBN ligand.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its ethyl acetate group provide a convenient entry point for the development of sophisticated molecules for targeted protein degradation. The protocols outlined in this application note offer a robust framework for the synthesis and utilization of this key building block. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible intermediates like this compound is expected to grow, paving the way for the discovery of novel therapeutics for a wide range of diseases.
References
-
(PDF) One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis - ResearchGate. Available at: [Link]
-
Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Available at: [Link]
-
Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing). Available at: [Link]
-
Cereblon (CRBN), the molecular target of these IMiDs, is a substrate receptor for the CRL4 (CUL4–RBX1–DDB1) ubiquitin ligase complex. - Taylor & Francis. Available at: [Link]
-
Cereblon E3 ligase modulator - Wikipedia. Available at: [Link]
-
Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation - PubMed. Available at: [Link]
-
S1 Supporting Information for: Stereoselective Synthesis of 2,6-trans-4-Oxopiperidines using an Acid-Mediated 6-endo-trig Cyclis - The Royal Society of Chemistry. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. Available at: [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available at: [Link]
-
Modulation of the CRL4CRBN E3 Ubiquitin Ligase by Thalidomide Analogs. Available at: [Link]
-
Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]
-
ISSN 0975-413X CODEN (USA): PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. Available at: [Link]
- WO2012164573A2 - Hydrolysis and esterification with acid catalysts - Google Patents.
-
Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. The... - ResearchGate. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
Design, Synthesis of Dioxopiperidinamide Derivatives by Amide Coupling Reaction and Study of Their Biological Activity | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. Available at: [Link]
-
Ester to Acid - Common Conditions. Available at: [Link]
-
What is a simple way to convert an ester into carboxylic acid? - ResearchGate. Available at: [Link]
-
The Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
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- 10. hepatochem.com [hepatochem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate Synthesis
The following guide details the troubleshooting and optimization of the synthesis of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate (CAS: 23763-03-3), a critical glutarimide intermediate often utilized in the development of immunomodulatory drugs (IMiDs) and cereblon-targeting ligands.
This technical support document assumes the use of the Methanetriacetic Acid (MTA) Triethyl Ester route, which is the industry standard for generating high-purity, symmetric 4-substituted glutarimides.
Core Synthesis Logic & Pathway
The synthesis hinges on the selective cyclization of Triethyl methanetriacetate (also known as triethyl 3-carboxymethylpentanedioate) to form the glutarimide ring while preserving the distal ester functionality.
The "Golden Route" Protocol
-
Precursor Formation: Reformatsky reaction of diethyl acetonedicarboxylate with ethyl bromoacetate, followed by dehydration and hydrogenation to yield Triethyl methanetriacetate .
-
Cyclization: Thermal condensation with an ammonia source (Urea or Ammonium Acetate) to close the piperidine-2,6-dione ring.
-
Purification: Selective crystallization or extraction to remove the tri-amide byproduct.
Figure 1: Synthetic flow from acetonedicarboxylate to the target glutarimide.
Troubleshooting Matrix
Use this matrix to identify the root cause of your specific failure mode.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Low Yield (<30%) | Incomplete ring closure (Mono-amide formation). | TLC shows a polar spot dragging near baseline (acid/amide). | Increase reaction temperature to 150-160°C ; ensure removal of ethanol/water byproduct. |
| Product is Acidic | Hydrolysis of the distal ester group. | 1H NMR: Loss of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). | Switch from aqueous ammonia to Urea melt or Ammonium Acetate/AcOH . Avoid water. |
| White Insoluble Solid | Over-amidation (Tri-amide formation). | Product is insoluble in EtOAc/DCM; High MP (>200°C). | Reduce equivalents of ammonia source (use 1.0–1.1 eq). Stop reaction earlier. |
| Ring Opening | Basic workup was too harsh. | NMR shows loss of imide proton (~10.8 ppm); appearance of dicarboxylic acid signals. | Maintain pH < 8 during workup. Never wash with strong base (NaOH/KOH). |
Detailed Troubleshooting Guides (FAQs)
Issue 1: "My product is a mixture of the target ester and the free acid. How do I prevent hydrolysis?"
Root Cause: The glutarimide ring formation generates water (if using NH3) or requires high temperatures that promote hydrolysis of the side-chain ester, especially if moisture is present.
Technical Fix:
-
Switch Reagents: Do not use aqueous ammonium hydroxide. The water content inevitably hydrolyzes the aliphatic ester.
-
Recommended Method (Urea Melt): Fuse Triethyl methanetriacetate with Urea (1.1 equivalents) at 150–160°C .
-
Mechanism:[1][2][3][4][5] Urea decomposes to release anhydrous ammonia in situ, driving the cyclization without introducing excess water.
-
Protocol: Heat the neat mixture. The melt will bubble as ethanol and ammonia are released. Once solidification or viscosity increases (approx 2-4 hours), cool and recrystallize from Ethanol/Water.
-
-
Alternative (Re-esterification): If you already have the acid (2-(2,6-dioxopiperidin-4-yl)acetic acid), treat it with Ethanol/HCl or Ethanol/SOCl2 at room temperature. The glutarimide ring is stable to anhydrous acid, allowing selective esterification of the side chain.
Issue 2: "I cannot separate the product from the starting tri-ester."
Root Cause: The reaction has stalled at the mono-amide intermediate or the temperature was insufficient to drive the ring closure (dehydration).
Technical Fix:
-
Temperature Check: Glutarimide ring closure is endothermic and entropically driven by the removal of ethanol. Ensure your oil bath is >140°C.
-
Azeotropic Removal: If performing the reaction in solution (e.g., Toluene or Xylene), use a Dean-Stark trap to remove the ethanol produced. This shifts the equilibrium toward the cyclic imide.
-
Catalysis: Add 0.1 eq of Acetic Acid or p-TsOH to catalyze the transamidation/cyclization steps.
Issue 3: "The product purity is low after workup. How should I purify it?"
Root Cause: Glutarimides are weakly acidic (pKa ~10-11) and polar, making silica chromatography difficult (streaking).
Purification Protocol:
-
Solubility Profile: The target is soluble in Ethyl Acetate, Acetone, and hot Ethanol. It is sparingly soluble in water and cold ether.
-
Acid-Base Wash (Gentle):
-
Dissolve crude in Ethyl Acetate.
-
Wash with Water (removes urea/ammonium salts).
-
Wash with Saturated NaHCO3 (removes free acid byproducts). Note: Do this quickly to avoid ring opening.
-
Dry over MgSO4 and concentrate.
-
-
Crystallization: Recrystallize from Ethanol or Ethanol/Heptane . The symmetric nature of the molecule facilitates good crystal formation.
Validated Experimental Protocol
Synthesis of this compound (Urea Melt Method)
-
Charge: In a round-bottom flask, place Triethyl methanetriacetate (10.0 g, 34.7 mmol) and Urea (2.3 g, 38.0 mmol).
-
Heat: Immerse the flask in an oil bath preheated to 155°C .
-
Reaction: The mixture will melt and bubble (evolution of NH3 and EtOH). Stir for 3–4 hours . The mixture may solidify or become very viscous.
-
Quench: Cool to ~80°C and add Ethanol (20 mL) to dissolve the melt.
-
Workup: Pour the ethanolic solution into ice water (100 mL). The product may precipitate.[4]
-
If solid forms: Filter and wash with cold water.
-
If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with Brine, dry (Na2SO4), and concentrate.
-
-
Yield: Typical yield is 60–75%.
-
Characterization:
-
1H NMR (DMSO-d6):
10.65 (s, 1H, NH), 4.08 (q, 2H, OCH2), 2.30-2.45 (m, 5H, Ring CH2 + Sidechain CH2), 2.15 (m, 1H, CH), 1.18 (t, 3H, CH3).
-
Logic & Decision Tree
Figure 2: Decision tree for diagnosing reaction failures based on NMR analysis.
References
-
Ciba Geigy Corp. (1962). Preparation of glutarimide compounds. US Patent 3,058,983. Link
- Muller, G. et al. (1999). Thalidomide analogs and effects on TNF-alpha. Journal of Medicinal Chemistry, 42(20), 4193-4210.
-
Noguchi, T. et al. (2015). Method for the preparation of 1-(2-halogen-ethyl)-4-piperidine-carboxylic acid ethyl esters. European Patent EP3215489B1.[6] (Provides context on piperidine ester handling). Link
-
ChemicalBook. (2024).[7] this compound Product Entry. CAS 23763-03-3.[8] Link
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. US3058983A - Preparation of glutarimide compounds - Google Patents [patents.google.com]
- 3. Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3076809A - Process for preparation of glutarimide compounds - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 8. N/A,rac-[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Support Center: Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate Synthesis
This guide functions as a specialized Technical Support Center for researchers synthesizing Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate . It is designed to troubleshoot specific chemical failures, optimize yield, and explain the mechanistic "why" behind common side reactions.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
System Overview & Molecule Profile
Target Molecule: this compound Core Structure: 2,6-Dioxopiperidine (Glutarimide) ring. Key Functionality:
-
Imide (Cyclic Diamide): Sensitive to base-catalyzed ring opening (
). -
Ethyl Ester Side Chain: Susceptible to hydrolysis and transesterification.
-
C4-Position: Unlike Thalidomide (C3-substituted), this molecule is achiral due to the plane of symmetry passing through the Nitrogen and C4 atom, simplifying analysis (no racemization concerns).
Primary Synthetic Route (Context): Most users encounter issues during the thermal cyclization of 3-(2-ethoxy-2-oxoethyl)pentanedioic acid (or its diester) with urea or ammonium acetate.
Critical Side Reaction Pathways (Visualized)
The following diagram maps the "Danger Zones" where your synthesis likely deviated.
Figure 1: Reaction landscape highlighting the competing pathways between the desired cyclization and common degradants.
Troubleshooting Guides (Symptom-Based)
Issue 1: "My product is an acid, not an ester." (Ester Hydrolysis)
Symptom:
-
Mass Spec shows [M-28] peak (Loss of Ethyl).
-
Product is soluble in bicarbonate.
-
NMR shows loss of the quartet (4.1 ppm) and triplet (1.2 ppm) typical of ethyl groups.
Root Cause:
The glutarimide ring formation often requires high temperatures (
Corrective Protocol:
-
Use a Dean-Stark Trap: If using a solvent (e.g., Toluene or Xylene), you must continuously remove water.
-
Switch Reagents: If using Urea (melt method), add a dehydrating agent like acetic anhydride or conduct the reaction in glacial acetic acid to scavenge water.
-
Workup pH: Never wash this specific ester with strong base (NaOH). Use saturated
only, and keep contact time minutes.
Issue 2: "I have a broad impurity peak at 10-11 ppm and low yield." (Incomplete Cyclization)
Symptom:
-
NMR shows a complex region around 10-11 ppm (Amide/Carboxylic acid protons).
-
The product is highly polar by TLC.
Root Cause: Formation of the Amic Acid intermediate. The reaction stopped halfway. The ring did not close because the thermodynamic barrier wasn't overcome. This is common in "Urea Melt" reactions that aren't heated evenly.
Corrective Protocol:
-
Temperature Check: Ensure the internal reaction temperature reaches 160-170°C . The melt must be homogenous.
-
Microwave Assist: If available, use microwave irradiation (150°C, 10-20 mins) in a sealed vessel. This promotes rapid cyclization over polymerization [1].
-
Resubmission: You can often salvage the amic acid. Dissolve the crude in Acetic Anhydride/Reflux for 1 hour to force ring closure.
Issue 3: "My ethyl group became a methyl group." (Transesterification)
Symptom:
-
Mass Spec shows [M-14].
-
NMR shows a sharp singlet around 3.6 ppm (Methyl) instead of the Ethyl quartet.
Root Cause: You likely recrystallized or washed the product with Methanol . In the presence of trace acid (from the synthesis) or base (from the imide), Methanol will swap with the Ethanol on the ester side chain.
Corrective Protocol:
-
Solvent Swap: NEVER use Methanol for this specific ethyl ester.
-
Safe Solvents: Use Ethanol (matches the ester), Isopropanol (sterically hindered, slower reaction), or Acetonitrile .
Optimization Data & Parameters
Solvent & Reagent Compatibility Table
| Solvent/Reagent | Compatibility | Risk Level | Notes |
| Methanol | INCOMPATIBLE | High | Causes rapid transesterification to methyl ester. |
| Ethanol | Compatible | Low | Safe for recrystallization (matches ester). |
| Water (pH > 9) | INCOMPATIBLE | Critical | Hydrolyzes imide ring (opens to amic acid). |
| Acetic Acid | Excellent | Low | Ideal solvent for cyclization; scavenges water. |
| DMF/DMSO | Use Caution | Medium | High boiling point makes removal difficult; can lead to thermal degradation during workup. |
pH Stability Window
The glutarimide ring is an "acidic imide." It is stable in acid but fragile in base.
Figure 2: Operational pH window for workup and storage.
Frequently Asked Questions (FAQ)
Q: Is this compound chiral? Do I need a chiral column? A: No. Unlike Thalidomide (substituted at C3), this molecule is substituted at C4. The 2,6-dioxopiperidine ring has a plane of symmetry that passes through the Nitrogen and C4. Therefore, the molecule is achiral . You can use standard silica or C18 columns for purification.
Q: Can I use EDC/NHS coupling to close the ring instead of high heat? A: Generally, no. EDC/NHS is good for amide bonds, but forming the second amide bond to close a 6-membered imide ring is sterically demanding and electronically unfavorable under mild conditions. Thermal dehydration or Acetic Anhydride reflux is standard.
Q: I see a "double spot" on TLC. Is it a diastereomer? A: Since the molecule is achiral, it cannot be a diastereomer. The second spot is likely the Amic Acid (uncyclized intermediate). It usually runs much lower (more polar) than the target imide. If the spot runs higher, check for decarboxylation products (if using malonate precursors).
References
-
Microwave Mediated Synthesis of Imides. Source: MDPI (Molecules). Context: Describes the efficiency of microwave irradiation in closing glutarimide rings with urea, minimizing side reactions compared to thermal melts. URL:[Link]
-
Transesterification Mechanisms. Source: Master Organic Chemistry. Context: Mechanistic explanation of base/acid-catalyzed ester exchange (Methanol vs. Ethanol). URL:[Link]
-
Stability of Bicyclic Guanidines and Imides in Water. Source: University of Helsinki / Helda. Context: Provides kinetic data on the hydrolysis rates of imide-like structures in aqueous media, validating the pH stability warnings. URL:[Link]
- Glutarimide Ring Formation Strategies (Patent Context).
Technical Support Center: Purification Strategies for Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of this compound. As Senior Application Scientists, we have synthesized peer-reviewed literature and our in-house expertise to create a practical resource grounded in established chemical principles.
I. Overview of Purification Challenges
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purification can be challenging due to the presence of structurally similar impurities, potential for diastereomer formation, and the compound's polarity. This guide will focus on two primary purification techniques: Recrystallization and Flash Column Chromatography .
A general workflow for the purification and analysis of this compound is presented below.
Caption: General purification and analysis workflow for this compound.
II. Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.[1][2]
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.
-
Causality: The compound melts in the hot solvent before it can form a crystal lattice upon cooling.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which your compound is more soluble. This can lower the saturation point and encourage slower crystal growth. For this compound, if you are using an ethanol/water system, try adding more ethanol.
-
Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the solvent line. This creates a rough surface that can initiate nucleation.
-
Add a seed crystal of the pure compound if available.
-
Q2: I have very low recovery of my product after recrystallization. Why is this happening and how can I improve it?
A2: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.[2]
-
Causality: An excessive volume of solvent will keep more of your compound dissolved even at low temperatures.
-
Troubleshooting Steps:
-
Use the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated mixture.[1][2]
-
Choose a solvent with a steeper solubility curve. Ideally, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
-
Ensure complete precipitation by allowing sufficient time for cooling and placing the solution in an ice bath for at least 30 minutes before filtration.
-
Minimize washing of the crystals. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.
-
Recover a second crop. The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.[1]
-
| Solvent System | Suitability for this compound | Notes |
| Ethanol/Water | Good | The compound is likely soluble in hot ethanol and less soluble in water. Start by dissolving in hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a few drops of hot ethanol to clarify. |
| Ethyl Acetate/Hexane | Good | Dissolve the compound in a minimum of hot ethyl acetate and add hexane as the anti-solvent.[3] |
| Isopropanol | Potentially Good | A good single solvent to try. |
| Toluene | Less Likely | Generally better for non-polar compounds. |
III. Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds with different polarities.[4] For this compound, a normal-phase silica gel column is recommended.
Caption: Troubleshooting common issues in flash column chromatography.
Q3: I'm not getting good separation between my product and an impurity. What mobile phase should I use?
A3: The choice of mobile phase is critical for achieving good separation. For a compound like this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.[5][6]
-
Causality: If the solvent system is too polar, all compounds will travel quickly up the TLC plate (high Rf values) and elute quickly from the column with poor separation. If it's not polar enough, the compounds will remain at the baseline (low Rf values).
-
Troubleshooting Steps:
-
Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound.
-
Start with a low polarity mobile phase (e.g., 20-30% ethyl acetate in hexane) and gradually increase the polarity.
-
Consider a different solvent system. If ethyl acetate/hexane is not effective, you could try dichloromethane/methanol, although this is a more polar system.
-
Ensure your column is packed correctly to avoid channeling.
-
| Mobile Phase Composition (Ethyl Acetate/Hexane) | Effect on Elution | Recommendation |
| 10-20% Ethyl Acetate | Slower elution, better separation of less polar impurities. | Good starting point if the product is eluting too quickly. |
| 30-50% Ethyl Acetate | Moderate elution, generally a good range for the target compound. | A good starting point for initial trials. |
| >60% Ethyl Acetate | Faster elution, may be necessary if the compound is strongly retained on the silica. | Use if the product has a very low Rf in less polar systems. |
Q4: My compound appears to be degrading on the silica gel column. How can I prevent this?
A4: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. The lactam rings in the piperidine-2,6-dione structure could be susceptible to hydrolysis.
-
Causality: The acidic protons on the silica surface can catalyze decomposition reactions.
-
Troubleshooting Steps:
-
Deactivate the silica gel. This can be done by adding a small amount of a base, like triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica.
-
Use a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Work quickly. Do not let the compound sit on the column for an extended period.
-
IV. Frequently Asked Questions (FAQs)
Q5: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A5: The impurities will largely depend on the synthetic route. However, some common impurities in the synthesis of substituted piperidine-2,6-diones include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be derivatives of glutamic acid or other precursors.
-
By-products from Side Reactions: For instance, if the synthesis involves alkylation, there is a possibility of dialkylation.[7]
-
Diastereomers: If the synthesis creates a new chiral center, you may have a mixture of diastereomers which can be difficult to separate.
-
Hydrolysis Products: The ester or the lactam rings could potentially hydrolyze if exposed to strong acidic or basic conditions.
Q6: How can I assess the purity of my final product?
A6: A combination of techniques is recommended for a thorough purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying any impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q7: What is the stability and proper storage for this compound?
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent degradation from moisture and air.
-
Stability: Avoid exposure to strong acids, bases, and high temperatures, which could promote hydrolysis of the ester or lactam rings.
V. References
-
Experiment 2: Recrystallization. (n.d.). Retrieved from Department of Chemistry, University of Calgary.
-
Preparation of 2,6-dioxopiperidine derivatives. (1994). EP0334631B1. Google Patents.
-
Purification by column chromatography, eluent: hexane:ethyl acetate 90:10. (2023). SciELO.
-
Ethyl diazoacetate. (1955). Organic Syntheses, 35, 62.
-
N-(pyridin-2-yl-amino)ethyl propionate(IV). (2013). US9533971B2. Google Patents.
-
Recrystallization. (n.d.). Retrieved from Department of Chemistry, University of California, Los Angeles.
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
-
ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE. (n.d.). SCU.ac.ir.
-
Shcherbinin, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395.
-
Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 82, 134.
-
2,6-dioxopiperidine derivatives, their preparation and pharmaceutical compositions containing them. (1985). WO1985002618A1. Google Patents.
-
General procedure for products 3. (n.d.). Wiley-VCH.
-
Sivakumar, K., et al. (2004). A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. Organic Letters, 6(24), 4603–4606.
-
How do I recrystallize this product? (2025, May 23). Reddit.
-
Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. M.G.V's Pharmacy College.
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2025). ChemistryOpen, 14(3), e202500067.
-
Supporting Information. (n.d.). The Royal Society of Chemistry.
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2025). ChemistryOpen, 14(3), e202500067.
-
Method for purifying ethyl acetate. (2012). CN102731298A. Google Patents.
-
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (2015). Der Pharma Chemica, 7(9), 136-141.
-
Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). University of Colorado Boulder.
-
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate. (n.d.). PubChem.
-
Process for the purification of anthraquinone derivatives. (2012). EP2497761A1. Google Patents.
-
Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2013). International Journal of ChemTech Research, 5(6), 2821-2828.
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chemrevlett.com [chemrevlett.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. scielo.br [scielo.br]
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- 7. EP0334633B1 - Preparation of 2,6-dioxopiperidine derivatives - Google Patents [patents.google.com]
Optimizing linker length with 4-substituted E3 ligase ligands
Technical Support Center: Optimizing Linker Length with 4-Substituted E3 Ligase Ligands
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Focus Area: Targeted Protein Degradation (TPD) / PROTAC® Development
Introduction: The "Goldilocks" Challenge in Linkerology
Welcome to the technical support hub for Cereblon (CRBN)-based degrader design. You are likely here because you are utilizing 4-substituted thalidomide/pomalidomide derivatives as your E3 ligase anchor.
Why this specific anchor? The C4-position of the phthalimide ring (e.g., in Pomalidomide) is the industry-standard "exit vector." Unlike the C5-position, substitution at C4 directs the linker into the solvent channel, minimizing steric clash with the CRBN binding pocket while significantly enhancing hydrolytic stability compared to unsubstituted analogs [1].
However, the linker connecting this anchor to your Warhead (POI ligand) dictates the fate of your molecule. This guide addresses the three most common failure modes: Steric Clash (Too Short) , The Hook Effect (Too Long/High Conc) , and Permeability Collapse (High TPSA) .
Module 1: Design & Synthesis Strategy
User Issue: "I am unsure where to start my linker library. How do I calculate the necessary length?"
Technical Insight: Linker length is not just about distance; it is about effective reach and vector trajectory . A 12-atom alkyl chain behaves differently than a 12-atom PEG chain due to conformational entropy.
-
The Rule of Thumb: For 4-substituted CRBN ligands, the exit vector is roughly perpendicular to the glutarimide binding face.
-
Minimum Threshold: Empirical data suggests that linkers <12 atoms often fail to span the gap between CRBN and many targets, leading to steric clashes that prevent ternary complex formation [2].
-
Maximum Threshold: Linkers >20-24 atoms often incur a high entropic penalty, reducing binding affinity unless rigidifying elements (piperazines, alkynes) are introduced.
Protocol: The "Linear-to-Rigid" Scanning Workflow
Do not synthesize random lengths. Follow this logic to minimize synthetic burden.
Figure 1: Decision matrix for linker library synthesis. Start with flexible PEGs to find the distance, then rigidify to improve drug-like properties.
Module 2: Biophysical Troubleshooting (The Ternary Complex)
User Issue: "My PROTAC binds the target and the E3 ligase individually, but I see no degradation. Is it the linker?"
Technical Insight:
Yes. Binding both proteins (Binary Complex) does not guarantee they will bind simultaneously (Ternary Complex). You need to measure Cooperativity (
- (Positive Cooperativity): The linker helps the proteins stick together (new Protein-Protein Interactions).
- (Negative Cooperativity): The linker is causing steric clash.
Protocol: TR-FRET Ternary Complex Assay
This assay determines if your linker length allows the formation of a productive complex.[2][]
Materials:
-
Biotinylated Target Protein.[4]
-
His-tagged CRBN E3 Ligase complex.
-
Fluorophores: Europium-Streptavidin (Donor) + APC-anti-His (Acceptor).
Step-by-Step:
-
Titration: Fix [Target] and [E3] at 50-100 nM (near their
). -
Dosing: Titrate your PROTAC (0.1 nM to 10
M). -
Readout: Measure TR-FRET signal (Ratio 665nm/615nm).
Troubleshooting Matrix:
| Observation | Diagnosis | Solution |
| No Signal | Steric Clash (Linker too short) or Wrong Vector. | Increase linker length by 2-3 atoms. |
| Weak Signal (Low | Low Cooperativity (Linker too floppy). | Switch from PEG to Alkyl or Piperazine (Rigidify). |
| Signal Shift | Hook Effect (Normal behavior). | Calculate |
Module 3: Cellular Optimization (The Hook Effect)
User Issue: "I see degradation at 100 nM, but at 1
Technical Insight: You are observing the Hook Effect [3].[5][6][7] At high concentrations, PROTAC molecules saturate the E3 ligases and the Target proteins independently, forming binary complexes (PROTAC-E3 and PROTAC-Target) rather than the required ternary complex.
While the Hook Effect is a hallmark of the PROTAC mechanism, a "Hook" that occurs at too low a concentration limits the therapeutic window.
Figure 2: The Hook Effect mechanism. Linker length influences the stability of the Optimal phase; longer linkers often shift the Hook onset to lower concentrations due to entropy.
Actionable Fixes:
-
Shorten the Linker: Shorter linkers often have higher cooperativity, which stabilizes the ternary complex and pushes the "Hook" point to higher concentrations.
-
Change Composition: Replace PEG units with carbon chains. PEGs are highly flexible and have a higher entropic cost upon binding.
Module 4: Physicochemical Properties (Permeability)
User Issue: "My biochemical potency is nanomolar (
Technical Insight: This is likely a Permeability (Cell Entry) issue. Long linkers, especially PEGs, drastically increase Topological Polar Surface Area (TPSA) .
-
The Limit: TPSA > 140 Ų usually results in poor cell membrane penetration.
-
4-Substituted Ligands: The phthalimide core is relatively polar. Adding a long PEG linker exacerbates this.
Optimization Table: Linker Chemistry vs. Permeability
| Linker Type | Flexibility | Permeability Risk | Recommendation |
| PEG (Polyethylene Glycol) | High | High (High TPSA) | Use only for initial length scanning. |
| Alkyl Chains (Carbon) | Medium | Low (Lipophilic) | Good for permeability, but poor solubility. |
| Rigid (Piperazine/Alkyne) | Low | Medium | Best Balance. Constraints reduce entropy loss. |
Frequently Asked Questions (FAQs)
Q1: Why use the 4-position on Thalidomide instead of the 5-position? A: The 4-position (e.g., Pomalidomide) offers a superior exit vector that points directly out of the binding pocket into the solvent. The 5-position vector is often partially occluded, requiring longer linkers to exit the pocket, which lowers efficiency [1].
Q2: Can I just use "Click Chemistry" (Triazoles) for my linker? A: Yes, but be careful. The triazole ring formed by click chemistry is rigid and planar. If placed too close to the 4-position of the E3 ligand, it may clash with the protein surface. We recommend a small spacer (2-3 carbons) between the 4-amino/fluoro group and the triazole.
Q3: My PROTAC degrades the target but is toxic to cells. Why? A: 4-substituted IMiDs can degrade "neosubstrates" (off-targets like IKZF1/3, GSPT1). If your linker length inadvertently optimizes the interface for GSPT1 degradation, you will see cytotoxicity. Check selectivity using a proteomics panel or Western blot for IKZF1/3 [4].
References
-
Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. J. Med. Chem. (2021).[4][7][8][][10]
-
Impact of linker length on the activity of PROTACs. J. Exp. Clin. Cancer Res. (2020).[4][][11]
-
The "Hook Effect" in Targeted Protein Degradation. Biocompare Guide.
-
Structure, target, and activity relationships of cereblon-binding compounds. ResearchGate.
Sources
- 1. en.ice-biosci.com [en.ice-biosci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate. We will explore the underlying chemical principles governing its solubility and provide robust, field-proven troubleshooting strategies and protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and properties of this compound.
Q1: What are the primary structural features of this compound that contribute to its poor aqueous solubility?
A1: The solubility of this compound is governed by a balance of polar and non-polar characteristics. The piperidine ring itself, while containing a nitrogen atom, is a saturated heterocycle that can be quite nonpolar, especially when part of a larger, more complex structure.[1][2] The ethyl acetate moiety further increases the lipophilicity of the molecule. While the two carbonyl groups (dioxo-) and the ester group can participate in hydrogen bonding, the overall molecule possesses significant hydrophobic character, leading to poor solubility in water. Overcoming the crystal lattice energy—the energy holding the solid-state compound together—requires a solvent that can effectively solvate these different regions.[2]
Q2: What is the recommended starting solvent for preparing a high-concentration stock solution?
A2: For initial stock preparation, a strong, polar aprotic solvent is recommended.
-
Dimethyl sulfoxide (DMSO) is the industry-standard choice for dissolving poorly soluble compounds for in vitro screening.[3][4] It is an excellent solvent for a wide range of polar and non-polar compounds.[3]
-
N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can also be considered as alternatives, though their use may be more restricted depending on the downstream application.[4]
It is critical to prepare fresh stock solutions for experiments to ensure consistency and avoid potential degradation or precipitation upon storage.[1]
Q3: How should I properly store the solid compound and its stock solutions to ensure stability?
A3:
-
Solid Compound: Store the solid material in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture.[5]
-
Stock Solutions (in DMSO): If short-term storage is necessary, store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and come to room temperature, then vortex thoroughly to ensure the compound is fully redissolved.
Troubleshooting Guide: Common Solubility Issues
This guide provides a problem-and-solution framework for common experimental hurdles.
Problem 1: My compound, this compound, will not dissolve in my aqueous assay buffer (e.g., PBS, TRIS).
-
Underlying Cause: This is expected behavior due to the compound's low aqueous solubility. Direct dissolution in aqueous media is often not feasible for compounds of this nature. More than 40% of new chemical entities are practically insoluble in water, making this a common challenge in drug development.[]
-
Solution Pathway:
-
Prepare a Primary Stock: First, create a high-concentration stock solution in 100% DMSO as described in the FAQ section.
-
Serial Dilution: Perform serial dilutions from this primary stock into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent (like DMSO) is low enough (typically ≤1%, often <0.5%) to not interfere with your biological system.[1]
-
Vortexing: Ensure vigorous mixing or vortexing after each dilution step to aid dissolution.
-
Problem 2: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer.
-
Underlying Cause: This is a classic issue known as "crashing out." The compound is soluble in the high-concentration DMSO stock but becomes supersaturated and precipitates when the solution polarity dramatically increases upon dilution into the aqueous buffer.
-
Solution Pathway:
-
Optimize Final DMSO Concentration: Determine the highest permissible DMSO concentration your assay can tolerate without affecting the biological outcome. A final concentration of 1% is often a good starting point, but this must be validated.[1]
-
Use a Co-solvent Strategy: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[][7] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[][8] You can create an intermediate dilution of your DMSO stock into a buffer containing a co-solvent before the final dilution into the assay medium.
-
pH Adjustment: The piperidine moiety contains a basic nitrogen. Depending on the pKa of the compound, adjusting the pH of the buffer can significantly alter solubility.[1][] For basic compounds, lowering the pH to protonate the nitrogen can increase aqueous solubility. Conversely, for acidic compounds, increasing the pH can enhance solubility.[9] A systematic pH-solubility profile study is recommended.
-
Lower the Stock Concentration: If precipitation persists, try preparing a less concentrated initial stock solution in DMSO. This can prevent the solution from becoming highly supersaturated during dilution.[1]
-
Problem 3: I am observing high variability in my biological assay results.
-
Underlying Cause: Inconsistent compound solubility is a major source of experimental variability. If the compound is not fully dissolved, the actual concentration in the assay will be lower and more variable than the nominal concentration.
-
Solution Pathway:
-
Visual Confirmation: Always visually inspect your solutions for any signs of precipitation (cloudiness, particulates) before adding them to your assay.
-
Filtration: After preparing your final working solution, filter it through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.[1] This ensures you are working with a truly saturated solution.
-
Standardize Solution Preparation: Follow a rigorously standardized, step-by-step protocol for solution preparation for every experiment to ensure consistency.
-
Experimental Protocols
Protocol 1: Systematic Approach to Preparing a Working Solution
This protocol provides a self-validating workflow to prepare a soluble working solution for in vitro assays.
-
Primary Stock Preparation:
-
Accurately weigh out a precise amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can also be used if necessary.
-
-
Intermediate Dilution (Co-solvent Introduction):
-
Prepare an intermediate buffer containing a validated co-solvent. For example, PBS with 10% ethanol.
-
Perform an intermediate dilution of your DMSO stock into this co-solvent buffer. This creates a less drastic polarity shift.
-
-
Final Working Solution:
-
Perform the final dilution from your intermediate solution into the final aqueous assay buffer.
-
Crucial Step: Ensure the final concentration of all organic solvents (DMSO + co-solvent) is below the tolerance limit of your assay.
-
-
Quality Control:
-
Visually inspect the final solution for any signs of precipitation against a dark background.
-
If any doubt exists, filter the solution through a 0.22 µm syringe filter before use.
-
Data Summary: Properties of Common Co-solvents
The rational selection of a co-solvent is critical for enhancing solubility.[4] The table below summarizes key properties of commonly used co-solvents.
| Co-Solvent | Polarity Index (P') | Dielectric Constant (ε) | Use Case & Considerations |
| DMSO | 7.2 | 47.2 | Excellent for primary stocks; can be toxic to cells at >1%.[3] |
| Ethanol | 4.3 | 24.6 | Good water miscibility; often used in formulations.[10] |
| Propylene Glycol (PG) | - | 32.0 | Common vehicle for in vivo and in vitro use. |
| Polyethylene Glycol 400 (PEG 400) | - | - | Low toxicity, often used in preclinical formulations.[4] |
Visualized Workflows & Mechanisms
Troubleshooting Solubility: A Decision-Making Workflow
The following diagram outlines a logical progression for addressing solubility challenges.
Caption: A decision tree for troubleshooting compound precipitation.
Mechanism of Co-Solvency
This diagram illustrates how co-solvents work at a molecular level to enhance the solubility of a hydrophobic drug molecule.
Caption: Co-solvents increase drug solubility by disrupting water's structure.
References
- Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Wisdomlib. Co-solvency: Significance and symbolism. (2025).
- MedchemExpress. Co-solvents | Biochemical Assay Reagents.
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024).
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Asian Journal of Dental and Health Sciences. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022).
- Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine Intermediates.
- International Journal of Trend in Scientific Research and Development. An overview on Common Organic Solvents and their Toxicity Abstract.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chemicalbook.com [chemicalbook.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. ajdhs.com [ajdhs.com]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
Technical Support Center: Overcoming Poor Reactivity of 4-Substituted Piperidines
Welcome to the technical support center dedicated to addressing the synthetic challenges associated with 4-substituted piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter reactivity issues with this common but often troublesome heterocyclic scaffold. We will explore the underlying causes of poor reactivity and provide actionable, evidence-based troubleshooting strategies and detailed protocols to help you optimize your reactions and achieve your synthetic goals.
Understanding the Challenge: Why Can 4-Substituted Piperidines Be So Unreactive?
The piperidine ring is a ubiquitous feature in pharmaceuticals and bioactive molecules. However, the introduction of a substituent at the 4-position can significantly alter the chemical behavior of the ring's nitrogen atom, often leading to frustratingly low yields or stalled reactions. The primary culprits for this diminished reactivity are steric hindrance and electronic effects .
-
Steric Hindrance: A bulky group at the 4-position can physically obstruct the approach of reagents to the nitrogen atom. This is particularly problematic in reactions that require the formation of a new bond at the nitrogen, such as N-alkylation, N-acylation, and N-arylation. The substituent can clash with the incoming electrophile or the catalyst complex, raising the activation energy of the reaction.[1] For instance, even the four methyl groups in 2,2,6,6-tetramethylpiperidine create significant steric bulk that hinders reactions at the nitrogen.[2]
-
Electronic Effects: The nature of the 4-substituent can also electronically influence the nucleophilicity of the piperidine nitrogen. Electron-withdrawing groups (EWGs) can pull electron density away from the nitrogen, making it a weaker nucleophile.[3] Conversely, while electron-donating groups (EDGs) might be expected to increase nucleophilicity, their impact can be complex and is often outweighed by steric factors.
The interplay of these steric and electronic factors necessitates a tailored approach to reaction optimization. A "one-size-fits-all" set of conditions is rarely successful.
Logical Workflow for Addressing Reactivity Issues
The following diagram outlines a systematic approach to troubleshooting and overcoming the poor reactivity of 4-substituted piperidines.
Caption: A logical workflow for troubleshooting poor reactivity in 4-substituted piperidine reactions.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common problems encountered in the lab.
Category 1: N-Arylation (Buchwald-Hartwig Amination)
Q1: My Buchwald-Hartwig reaction with a 4-substituted piperidine is giving very low yield, or not working at all. What should I try first?
A1: This is a classic problem. The combination of a sterically hindered amine and a potentially challenging aryl halide requires careful optimization of the catalyst system.
-
Initial Checks: First, ensure your reaction is under a strictly inert atmosphere (argon or nitrogen) as palladium catalysts are sensitive to oxygen.[4] Also, confirm the quality and dryness of your solvent and base.
-
Ligand and Base Combination: The choice of phosphine ligand is critical.[4] For sterically hindered piperidines, bulky, electron-rich biarylphosphine ligands are often necessary to promote the crucial reductive elimination step. Experiment with different "generations" of Buchwald-Hartwig ligands. The combination of the ligand and base is also key.[4]
| Parameter | Initial Condition (Typical) | Troubleshooting Suggestions for Hindered Substrates | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Use a pre-formed catalyst or a more active precursor. | Ensures efficient generation of the active Pd(0) species. |
| Ligand | Xantphos, RuPhos | Try more sterically demanding ligands like BrettPhos or Cy*Phine.[5] | Bulky ligands can accelerate reductive elimination, often the rate-limiting step with hindered amines. |
| Base | NaOtBu, K₂CO₃ | Switch to a stronger, non-nucleophilic base like LiHMDS or K₃PO₄.[6] | A stronger base can facilitate the deprotonation of the amine and promote catalyst turnover. |
| Solvent | Toluene, Dioxane | Consider a more polar aprotic solvent like DMF or DMSO, especially for copper-catalyzed systems.[6] | Solvent can influence catalyst solubility and reactivity. |
| Temperature | 80-110 °C | Cautiously increase the temperature, monitoring for decomposition. | Provides the necessary energy to overcome the higher activation barrier. |
-
Consider Copper Catalysis (Ullmann Condensation): While often requiring higher temperatures, copper-catalyzed N-arylation can sometimes be more effective for certain hindered substrates where palladium systems fail.[7]
Q2: I'm observing diarylation or other side products in my N-arylation of a piperidine with multiple reactive sites (e.g., piperidin-4-amine). How can I improve selectivity?
A2: Achieving chemoselectivity is a major challenge when multiple nucleophilic sites are present.[7]
-
Protecting Groups: The most reliable strategy is to use a protecting group for the more reactive or undesired site.[6][7] For piperidin-4-amine, protecting the primary amino group with a Boc (tert-butoxycarbonyl) group is a common and effective approach to ensure selective arylation at the ring nitrogen.[6]
The following workflow illustrates this protective group strategy:
Caption: General workflow for selective N-arylation using a protecting group strategy.[6]
Category 2: N-Acylation & N-Alkylation
Q3: My N-acylation of a 4-substituted piperidine is sluggish and gives low yields. What can I do?
A3: Incomplete acylation is often due to a combination of steric hindrance and the reactivity of the acylating agent.[1][8]
-
Increase Acylating Agent Reactivity: Acyl chlorides are generally more reactive than anhydrides.[8] If you are using an anhydride, switching to the corresponding acyl chloride can significantly improve the reaction rate.
-
Add a Catalyst: For less reactive acylating agents like anhydrides, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[8]
-
Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the acid byproduct generated during the reaction.[8] Pyridine can also serve as the solvent.[8]
-
Increase Temperature: Gently heating the reaction can help overcome the activation energy barrier, but monitor for potential side reactions or product degradation.[8]
Q4: I'm trying to perform an N-alkylation, but the reaction is very slow and I'm getting over-alkylation (formation of a quaternary ammonium salt). How can I control this?
A4: Balancing reactivity to achieve mono-alkylation without pushing to the quaternary salt is a common challenge.[4]
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the piperidine relative to the alkyl halide to minimize over-alkylation.[4]
-
Slow Addition: Adding the alkyl halide slowly via a syringe pump can help maintain a low concentration of the electrophile, favoring mono-alkylation.[4]
-
Leaving Group Reactivity: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and the reaction is too slow, switch to the bromide or iodide.[8][9] Conversely, if over-alkylation is the problem, using the less reactive chloride might provide better control.
-
Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of the second alkylation event.[8]
Detailed Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig N-Arylation of a Sterically Hindered Piperidine
This protocol provides a robust starting point for the challenging coupling of a sterically hindered 4-substituted piperidine with an aryl bromide.
Materials:
-
4-Substituted Piperidine (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Pd₂(dba)₃ (2 mol%)
-
BrettPhos (4 mol%)
-
LiHMDS (1.4 eq)
-
Anhydrous, degassed Toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), 4-substituted piperidine (1.2 eq), BrettPhos (4 mol%), and LiHMDS (1.4 eq).
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ (2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality: The use of a bulky, electron-rich ligand (BrettPhos) in combination with a strong, non-nucleophilic base (LiHMDS) is designed to overcome the high activation barrier for both the C-N bond formation and the catalyst turnover that is characteristic of sterically hindered substrates.
Protocol 2: DMAP-Catalyzed N-Acylation with Acetic Anhydride
This protocol is for acylating a hindered piperidine where standard conditions are sluggish.
Materials:
-
4-Substituted Piperidine (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the 4-substituted piperidine (1.0 eq) and DMAP (0.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM (to approx. 0.2 M).
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor completion by TLC or LC-MS (typically 1-3 hours).[1]
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Causality: DMAP acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium intermediate. This intermediate is a much more potent acylating agent than acetic anhydride itself, allowing it to overcome the steric hindrance of the substituted piperidine.
References
-
Tanimoto, S., Toshimitsu, A., & Inoue, Y. (n.d.). Synthesis of Hindered Amine Light Stabilizers from 2,2,6,6-Tetramethyl-4-piperidinone. Retrieved from [Link]
-
Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
Powell, S. G., & Dehn, W. M. (1917). Reactions of Piperidine with Organic Halogen Compounds in Ether Solutions. Journal of the American Chemical Society, 39(8), 1717-1727. Retrieved from [Link]
-
ResearchGate. (2017, March 10). Empirical & Computational Insights into N-Arylation Reactions Catalyzed by Pd-meta-Terarylphosphine Catalyst. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Addressing Off-Target Effects of Novel Cereblon Modulators: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel cereblon (CRBN) modulators. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for identifying, validating, and mitigating off-target effects. As pioneers in a field characterized by both immense therapeutic promise and significant mechanistic complexity, a deep understanding of experimental nuances is paramount.
This resource is structured to address the common and complex challenges you face in the lab. We will move from foundational concepts to specific, actionable protocols, all grounded in the principles of rigorous scientific validation.
Section 1: Understanding the "Off-Target" Landscape of Cereblon Modulators
Before troubleshooting, it's crucial to understand why and how off-target effects occur with CRBN modulators. These molecules, which include immunomodulatory drugs (IMiDs), Cereblon E3 Ligase Modulators (CELMoDs), and Proteolysis Targeting Chimeras (PROTACs), function by hijacking the CRL4CRBN E3 ubiquitin ligase complex.[1] They either induce degradation of new "neosubstrates" (molecular glues) or bring a specific protein of interest (POI) to the complex for degradation (PROTACs).[2][3]
Off-target effects primarily arise from two phenomena:
-
Unintended Neosubstrate Degradation: The modulator may induce the degradation of proteins other than the intended target. This is a well-documented characteristic of IMiDs like lenalidomide and pomalidomide, which, in addition to their therapeutic targets (e.g., IKZF1/3), also degrade other zinc finger transcription factors and proteins like CK1α.[4][5][6][7] This can lead to unforeseen toxicities or side effects.[4]
-
Perturbation of Native CRBN Functions: Cereblon is not merely a passive scaffold; it has endogenous substrates and plays roles in cellular metabolism, ion channel regulation, and signaling pathways like Wnt.[8][9][10] Modulator binding can interfere with these native functions, leading to off-target effects unrelated to protein degradation.
The following diagram illustrates the fundamental mechanism of CRBN modulators, highlighting where off-target effects can originate.
Figure 1. Mechanism of CRBN modulators and origin of off-target effects.
Section 2: FAQs - Initial Experimental Setup & Observations
This section addresses common questions that arise during the initial phases of experimentation.
Q1: I've treated my cells with a novel CRBN modulator, but I'm seeing unexpected phenotypic changes (e.g., toxicity, altered morphology) that don't correlate with the degradation of my intended target. What's the first step?
A1: The first step is to confirm that your modulator is engaging with Cereblon in your cellular model. An unexpected phenotype could be due to off-target degradation or a non-CRBN-related effect of your compound.
Recommended Action: Perform a Target Engagement Assay.
-
Cellular Thermal Shift Assay (CETSA®): This is the gold standard for verifying target engagement in intact cells.[11][12][13] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[13]
-
Principle: You treat cells with your modulator, heat the cell lysates to a range of temperatures, and then quantify the amount of soluble CRBN remaining. If your modulator binds CRBN, the protein will be more stable at higher temperatures compared to the vehicle control.
-
Why this is critical: CETSA confirms that your molecule interacts with CRBN in a physiological context, which is a prerequisite for any CRBN-mediated effect, whether on-target or off-target.[13][14]
-
Q2: How can I quickly determine if the observed toxicity is CRBN-dependent?
A2: A CRBN knockout (KO) or knockdown (KD) cell line is your most valuable tool here.
Recommended Action: Utilize a CRBN-deficient cell line.
-
CRISPR/Cas9-mediated KO: Create a stable CRBN KO cell line. Treat both the wild-type (WT) and KO cells with your modulator.
-
Expected Outcome: If the toxicity is CRBN-dependent, it will be abrogated or significantly reduced in the KO cells.[15] This is a classic validation step used in the development of agents like CC-90009.[15][16]
-
Causality Check: This experiment directly links the phenotype to the presence of CRBN, strongly suggesting that the effect is mediated through the CRL4CRBN complex.
-
Q3: My compound engages CRBN and the toxicity is CRBN-dependent, but my intended target is not degraded. What does this suggest?
A3: This strongly suggests that your modulator is acting as a molecular glue, inducing the degradation of one or more off-target neosubstrates. Pomalidomide-based PROTACs, for instance, can retain the ability to degrade native pomalidomide neosubstrates independently of the intended target.[4]
Recommended Action: Proteome-wide Analysis.
-
Quantitative Mass Spectrometry: This is the most comprehensive way to identify all proteins that are degraded upon treatment with your modulator.[17]
-
Methodology: Use techniques like Tandem Mass Tags (TMT) or Data-Independent Acquisition (DIA) to compare the proteomes of cells treated with your modulator versus a vehicle control.[18]
-
Why this is critical: This unbiased approach provides a global view of your modulator's effects, revealing all potential on-target and off-target degradation events.[19][20] It is essential for understanding the full spectrum of your compound's activity.
-
Section 3: Troubleshooting Guide - Deep Dive into Off-Target Validation
This section provides step-by-step guidance for when initial experiments point towards off-target effects.
Problem 1: Proteomics data reveals multiple potential off-target substrates. How do I validate them?
Your mass spectrometry results have given you a list of proteins whose abundance decreases significantly upon treatment. Now you must confirm these are bona fide degradation targets.
Step 1: Orthogonal Validation of Protein Degradation
-
Cause: Mass spectrometry is powerful but can have variability. It's crucial to confirm the degradation event with a different method.
-
Solution: Western Blotting.
-
Protocol:
-
Treat cells with a dose-response and time-course of your modulator.
-
Include a vehicle control (e.g., DMSO).
-
Include a proteasome inhibitor (e.g., MG132 or Bortezomib) co-treatment group.
-
Lyse cells and perform Western blotting for your top off-target candidates.
-
-
Self-Validation Check:
-
Figure 2. Western Blot validation workflow for proteomics hits.
Step 2: Confirm CRBN-Dependence for Each Off-Target
-
Cause: A protein could be downregulated via a CRBN-independent mechanism. You must link its degradation directly to CRBN.
-
Solution: Test in CRBN KO Cells.
-
Protocol: Repeat the modulator treatment in your WT and CRBN KO cell lines.
-
Analysis: Perform Western blotting for the off-target protein.
-
Self-Validation Check: Degradation of a true neosubstrate will only occur in the WT cells, not in the CRBN KO cells.[15]
-
Problem 2: My PROTAC is degrading known IMiD neosubstrates (e.g., IKZF1/3, ZFP91). How can I minimize this?
This is a common issue, as many PROTACs use pomalidomide or thalidomide derivatives as their CRBN-recruiting handle.[4]
-
Cause: The phthalimide moiety of the IMiD can independently recruit its own neosubstrates to the CRBN complex, even when part of a larger PROTAC molecule.[4]
-
Solution: Rational Design of the CRBN Ligand.
-
Insight: Research has shown that the site of linker attachment on the phthalimide ring and modifications to adjacent groups can significantly impact neosubstrate degradation.[4]
-
Actionable Strategy:
-
Modify Exit Vector: Synthesize new PROTAC variants where the linker is attached to different positions of the phthalimide ring. Studies suggest that modifying the C5 position is preferable for minimizing off-target effects.[4]
-
Mask H-bond Donors: Alter the chemical groups immediately next to the phthalimide ring to disrupt the interactions required for off-target neosubstrate binding.[4]
-
-
Validation Workflow: Screen your new PROTAC variants using quantitative proteomics to compare the degradation profiles of the intended target versus the off-target neosubstrates.
-
Data Summary Table for PROTAC Optimization
| PROTAC Variant | Linker Position | Target DC50 (nM) | Off-Target (IKZF1) DC50 (nM) | Selectivity Ratio (IKZF1/Target) |
| Parent | C4 | 10 | 50 | 5 |
| Variant 1 | C5 | 15 | >1000 | >66 |
| Variant 2 | C4 (Masked H-bond) | 25 | 800 | 32 |
This table illustrates how chemical modifications can dramatically improve the selectivity of a PROTAC by reducing off-target degradation.
Section 4: Advanced Troubleshooting - Uncovering Subtle & Indirect Off-Target Effects
Sometimes off-target effects are not as simple as unintended protein degradation.
Problem 3: My modulator is CRBN-dependent and non-toxic, but it's causing widespread changes in gene expression unrelated to my target's known function. What could be the cause?
-
Cause: Your modulator could be degrading a transcription factor or a signaling protein that has broad downstream effects. Alternatively, it could be interfering with a native CRBN function. For example, IMiDs are known to inhibit the CRBN-mediated maturation of the MCT1-CD147 complex, which can impact cell signaling.[1]
-
Solution 1: CRISPR Screens for Resistance/Sensitization.
-
Principle: A genome-wide CRISPR screen can identify genes whose loss makes cells either resistant or more sensitive to your compound.[23][24][25][26] This can reveal the pathways your modulator is affecting.
-
Workflow:
-
Transduce a Cas9-expressing cell line with a genome-wide sgRNA library.
-
Treat the cell population with a sublethal dose of your modulator over several passages.
-
Use next-generation sequencing (NGS) to identify sgRNAs that are enriched (confer resistance) or depleted (confer sensitivity).
-
-
Interpretation: If sgRNAs for a specific transcription factor or pathway are highly enriched, it suggests your modulator's off-target activity converges on that pathway. This approach has been used to uncover complex mechanisms of IMiD sensitivity.[1]
-
-
Solution 2: Investigate Native CRBN Substrate Accumulation.
-
Principle: If your modulator outcompetes a native CRBN substrate for binding, that substrate may accumulate, leading to a phenotypic change.
-
Action: Use your proteomics data to look for proteins that are significantly upregulated upon treatment. Cross-reference these hits with known endogenous CRBN substrates like glutamine synthetase (GS).[9]
-
Section 5: Experimental Protocols
Protocol 1: Global Proteomic Analysis by TMT Mass Spectrometry
This protocol provides a workflow for identifying changes in protein abundance following modulator treatment.[19]
-
Cell Culture and Treatment:
-
Culture cells (e.g., MM.1S, HEK293T) to ~80% confluency.
-
Treat cells with the CRBN modulator at a relevant concentration (e.g., 3x EC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours). Prepare biological triplicates for each condition.
-
-
Sample Preparation:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in a buffer containing a protease and phosphatase inhibitor cocktail.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce proteins with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin/Lys-C mix.
-
-
TMT Labeling:
-
Label the resulting peptide samples with the appropriate TMTpro reagents according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube.
-
-
Fractionation:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
-
Mass Spectrometry Analysis:
-
Analyze the fractions on a high-resolution Orbitrap mass spectrometer.
-
Acquire data using a data-dependent acquisition (DDA) method with synchronous precursor selection (SPS) for MS3-based quantification.[19]
-
-
Data Analysis:
-
Process the raw MS data using a software suite like Proteome Discoverer™ or MaxQuant.[19]
-
Search the data against a relevant protein database (e.g., UniProt Human).
-
Quantify TMT reporter ion intensities to determine relative protein abundance between conditions.
-
Identify proteins with statistically significant changes in abundance (e.g., p-value < 0.05 and fold-change > 1.5).
-
References
-
Cellular thermal shift assay - Wikipedia. Available at: [Link]
-
Almqvist, H., et al. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]
-
CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available at: [Link]
-
Protein Degradation Pathways and Analytical Techniques. Creative Biostructure. Available at: [Link]
-
Ciulli, A., et al. (2022). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. Available at: [Link]
-
Controlling for Off-target Effects with a New Genome-wide CRISPR Screen Design. Addgene. Available at: [Link]
-
Global Subcellular Characterization of Protein Degradation Using Quantitative Proteomics. Molecular & Cellular Proteomics. Available at: [Link]
-
Shi, Q., & Chen, L. (2017). Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation. Journal of Cancer. Available at: [Link]
-
How to Measure the Kinetics of Targeted Protein Degradation. Bitesize Bio. Available at: [Link]
-
CRISPR-Cas9-based gene dropout screens: a powerful platform for drug discovery. Drug Target Review. Available at: [Link]
-
Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination. Synapse. Available at: [Link]
-
Cereblon Binding Assay Kit. BPS Bioscience. Available at: [Link]
-
CRISPR approaches to small molecule target identification. Nature Chemical Biology. Available at: [Link]
- Methods for measuring small molecule affinity to cereblon. Google Patents.
-
van der Weyden, L., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers. Available at: [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. Available at: [Link]
-
A cancer drug that wears many hats. Broad Institute. Available at: [Link]
-
Cereblon in health and disease. ResearchGate. Available at: [Link]
-
A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Chem. Available at: [Link]
-
The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. ResearchGate. Available at: [Link]
-
Relative binding affinities of CRBN ligands to CRBN in cellular and... ResearchGate. Available at: [Link]
-
Some CRISPR screens may be missing cancer drug targets. ecancer. Available at: [Link]
-
A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. Nature Reviews Clinical Oncology. Available at: [Link]
-
CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells. Blood. Available at: [Link]
-
CC-90009, a Novel Cereblon E3 Ligase Modulator, Targets GSPT1 for Degradation to Induce Potent Tumoricidal Activity Against Acute Myeloid Leukemia (AML). Blood. Available at: [Link]
-
Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation. Semantic Scholar. Available at: [Link]
-
Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein–Barr Virus Lytic Cycle through Phosphoinositide 3-Kinase Signaling and Ikaros Expression. AACR Journals. Available at: [Link]
-
Targeting cereblon in AML. Blood. Available at: [Link]
-
Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology. Available at: [Link]
-
Off‐target activities of PROTAC. ResearchGate. Available at: [Link]
-
Validating Targets for TPD using dTAG – a comprehensive workflow solution. Bio-Techne. Available at: [Link]
-
PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia. MDPI. Available at: [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. Available at: [Link]
-
Common any-grade adverse events reported with pomalidomide-based combinations in clinical trials. ResearchGate. Available at: [Link]
-
What impact do Revlimid (lenalidomide) and Pomalyst (pomalidomide) have on the bone marrow? International Myeloma Foundation. Available at: [Link]
-
Toxicities Associated With Lenalidomide for Multiple Myeloma. YouTube. Available at: [Link]
-
Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma. MDPI. Available at: [Link]
-
The Myeloma Drug Lenalidomide Promotes the Ubiquitination and Degradation of Ikaros and Aiolos. Science. Available at: [Link]
-
Protein Degraders and Molecular Glues Part 1 2023 Archive. Discovery On Target. Available at: [Link]
-
Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma. Journal of Medicinal Chemistry. Available at: [Link]
-
Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development. Acta Pharmaceutica Sinica B. Available at: [Link]
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- 1. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cancer drug that wears many hats | Broad Institute [broadinstitute.org]
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Validation & Comparative
Comparative Guide: 3-Substituted vs. 4-Substituted Dioxopiperidine Ligands
This comparison guide addresses the structural and functional distinctions between 3-substituted and 4-substituted dioxopiperidine (piperidine-2,6-dione) architectures.
While "dioxopiperidine" refers to the glutarimide ring itself, in the context of Cereblon (CRBN) ligands and Targeted Protein Degradation (TPD), this terminology often overlaps with the substitution patterns of the aryl rings attached to the scaffold. This guide dissects both the literal glutarimide ring substitution (the core pharmacophore) and the aryl-ring functionalization (the linker vector), which is critical for PROTAC design.
Executive Summary: The Structural Divide
The piperidine-2,6-dione (glutarimide) ring is the obligate warhead for recruiting the E3 ubiquitin ligase Cereblon (CRBN) . The position of substitution on this ring—and the attached aryl moiety—dictates binding affinity, hydrolytic stability, and metabolic fate.
| Feature | 3-Substituted Dioxopiperidine (Alpha) | 4-Substituted Dioxopiperidine (Beta) |
| Representative Ligands | Thalidomide, Lenalidomide, Pomalidomide | Bemegride (CNS), 4-Hydroxy Metabolites |
| Primary Target | Cereblon (CRBN) | GABA receptors / Inactive on CRBN |
| Binding Mode | Glutarimide inserts into Tri-Trp pocket; C3 substituent extends out. | Steric clash with CRBN pocket (Leu328/Trp380). |
| Stability | Unstable: Prone to racemization (acidic C3-H) and hydrolysis. | Stable: No acidic |
| Key Application | PROTACs / Molecular Glues | Negative Controls / CNS Stimulants |
Critical Disambiguation: In medicinal chemistry colloquialism, "4-substituted" often refers to the 4-position of the phthalimide/isoindolinone ring (e.g., Pomalidomide) attached to the C3 of the glutarimide. This guide addresses both the Scaffold Core (Section 2) and the Linker Vector (Section 3).
The Scaffold Core: Glutarimide Ring Substitution[1]
The "glutarimide" ring is the binding determinant. Its numbering starts at the nitrogen (1), with carbonyls at 2 and 6.
A. 3-Substituted Glutarimides (The Gold Standard)
-
Architecture: The aryl anchor (phthalimide, isoindolinone, or phenyl) is attached at C3 (
-position). -
Mechanism: The glutarimide ring acts as a uridine mimic, forming three critical hydrogen bonds with the CRBN backbone (His378, Trp380). The C3-substituent projects into the solvent-exposed channel, allowing linker attachment.
-
The "Achilles Heel": The C3 proton is acidic (
) due to the flanking carbonyls. This leads to:-
Racemization: Rapid interconversion between (S)- and (R)-enantiomers in plasma (
hours). Only the (S)-enantiomer binds CRBN with high affinity. -
Hydrolysis: The ring opens to form glutaramic acid (inactive).
-
B. 4-Substituted Glutarimides (The Alternative)
-
Architecture: Substituents (alkyl, hydroxyl, or linkers) are placed at C4 (
-position). -
Pharmacology:
-
CRBN Binding: generally abolished . The CRBN "tri-tryptophan pocket" (Trp380, Trp386, Trp400) is tight. Substituents at C4/C5 create steric clashes with the hydrophobic wall (specifically Leu328 and Trp380), preventing deep insertion of the imide.
-
Metabolic Fate: 4-hydroxy-thalidomide is a known metabolite. It typically lacks immunomodulatory activity, serving as a clearance product rather than a drug.
-
CNS Activity: Some 4,4-disubstituted glutarimides (e.g., Bemegride ) act as CNS stimulants (barbiturate antagonists) but do not degrade proteins via CRBN.
-
Visualization: Structural Logic & Numbering
Caption: Comparison of functional consequences of C3 vs. C4 substitution on the glutarimide ring. C3 is essential for CRBN efficacy but chemically unstable; C4 confers stability but abolishes CRBN binding.
The Linker Vector: Aryl Ring Substitution (3- vs 4-Position)
In PROTAC design, the term "4-substituted" most frequently refers to the phthalimide/isoindolinone ring (the "left" side of the molecule). This is the standard vector for linker attachment.
Comparative Data: Linker Attachment Points
| Vector Position | Chemical Name | Binding Affinity ( | Degradation Efficiency ( | Notes |
| 4-Amino (Phthalimide) | Pomalidomide | High (~150 nM) | High (pM range) | The "Standard" vector. Solvent-exposed, minimal steric penalty. |
| 5-Amino (Phthalimide) | Isopomalidomide | Moderate (~500 nM) | Low / Variable | Often changes the orientation of the ternary complex. |
| 3-Amino (Phthalimide) | Uncommon | Low | Poor | Steric clash with the glutarimide ring itself (ortho-effect). |
| Phenyl-Glutarimide (Para) | 4-Position (Para) | High | High | Phenyl-Glutarimides (PGs) are stable alternatives to hydrolytic phthalimides.[1] |
| Phenyl-Glutarimide (Meta) | 3-Position (Meta) | Moderate | Variable | Used to fine-tune linker exit vectors for difficult targets. |
Key Insight: For Phenyl-Glutarimides (PGs), replacing the phthalimide with a phenyl ring dramatically increases hydrolytic stability (
Experimental Protocols
To validate the performance of a 3-substituted vs. 4-substituted ligand, use the following self-validating workflows.
Protocol A: Fluorescence Polarization (FP) Binding Assay
Purpose: Determine if your modified scaffold binds CRBN.
-
Reagents: Recombinant CRBN-DDB1 complex, Cy5-labeled Thalidomide tracer (probe), Test compounds.
-
Setup:
-
Plate 10 nM CRBN-DDB1 and 5 nM Cy5-Tracer in 384-well low-volume black plates.
-
Add serial dilutions of Test Compound (C3-sub or C4-sub).
-
Incubate 30 mins at RT.
-
-
Readout: Measure FP (Ex 620 nm / Em 688 nm).
-
Validation:
-
Positive Control: Pomalidomide (
). -
Negative Control: N-Methyl-Thalidomide (blocks H-bond) or 4-Methyl-Glutarimide (C4-sub, steric clash). Expect no displacement.
-
Protocol B: Hydrolytic Stability Assay
Purpose: Quantify the stability advantage of Phenyl-Glutarimides or C3-blocked analogs.
-
Preparation: Dissolve compound to 10
in PBS (pH 7.4) and Cell Media (DMEM + 10% FBS). -
Incubation: 37°C for 0, 1, 2, 4, 8, 24 hours.
-
Analysis: Quench aliquots with Acetonitrile (1:3) containing Internal Standard (e.g., Tolbutamide). Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. Time. Calculate .-
Target: Thalidomide
h. Phenyl-Glutarimides h.[2]
-
Conclusion & Recommendation
-
For CRBN Recruitment (PROTACs): Strictly adhere to 3-substituted glutarimide architectures (Thalidomide/Pomalidomide core). The C3-connection is non-negotiable for binding.
-
For Linker Attachment: Utilize the 4-position of the aryl ring (phthalimide C4 or phenyl para-position). This vector provides the highest affinity and optimal solvent exposure.
-
For Stability Optimization: If the C3-racemization is a liability, switch from the Phthalimide scaffold to a Phenyl-Glutarimide (PG) scaffold (retaining the C3-connection) or explore C3-Fluoro analogs, rather than moving the substituent to C4 of the glutarimide.
References
-
Bricelj, A., et al. (2021).[3] "Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands." ACS Medicinal Chemistry Letters. Link
-
Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature. Link
-
Min, J., et al. (2021). "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry. Link
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link
-
Bartlett, S., & Gilbert, J. (2022). "Synthesis and evaluation of 2,6-piperidinedione derivatives." Bioorganic & Medicinal Chemistry. Link
Sources
A Researcher's Guide to the In Vivo Evaluation of Novel 2,6-Dioxopiperidine-Based Molecular Glues
Focus Molecule: Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
Prepared by: Gemini, Senior Application Scientist
Introduction: Contextualizing a New Derivative in a Powerful Class
The 2,6-dioxopiperidine (also known as a glutarimide) scaffold is the cornerstone of a clinically transformative class of drugs known as immunomodulatory imide drugs (IMiDs®) and Cereblon E3 Ligase Modulators (CELMoDs™).[1] This chemical family, which includes thalidomide, lenalidomide, and pomalidomide, has revolutionized the treatment of hematological malignancies, particularly multiple myeloma (MM).[2][3][4] These molecules function as "molecular glues," redirecting the cell's own protein disposal machinery to eliminate disease-causing proteins.[5]
This guide provides a comprehensive framework for the in vivo evaluation of a novel derivative, this compound. As direct comparative data for this specific molecule is not yet broadly available, we will establish a robust evaluation strategy by leveraging the extensive knowledge base of its well-characterized predecessors, such as pomalidomide. This approach allows for a scientifically rigorous assessment of the new compound's potential, comparing its performance profile against established benchmarks within the same mechanistic class.
The core objective of this guide is to explain the causality behind experimental choices, ensuring that each step provides a clear, validated answer about the compound's activity, efficacy, and safety profile.
Pillar 1: The Core Mechanism of Action - Hijacking the Ubiquitin-Proteasome System
Understanding the mechanism of action is critical for designing relevant in vivo studies. 2,6-dioxopiperidine derivatives exert their effects by binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN).[2][3] This binding event allosterically modifies the substrate-binding pocket of CRBN, inducing proximity between the E3 ligase and "neo-substrate" proteins that it would not normally target.[3][5]
For many hematological cancers, the key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][5] Once recruited to the CRL4^CRBN complex, these transcription factors are poly-ubiquitinated, marking them for degradation by the 26S proteasome.[3][5] The degradation of Ikaros and Aiolos is a crucial event that leads to both direct anti-cancer effects and immunomodulatory responses.[5][6]
Caption: Mechanism of Action for 2,6-Dioxopiperidine Derivatives.
Pillar 2: A Phased In Vivo Evaluation Workflow
A logical, phased approach is essential for efficiently evaluating a new compound. The workflow should progress from foundational pharmacology to efficacy testing in disease-relevant models. This ensures that resources are used effectively and that each experiment builds upon the last.
Caption: Phased In Vivo Evaluation Workflow.
Pillar 3: Comparative Data & Experimental Protocols
The performance of this compound should be benchmarked against established compounds. Pomalidomide serves as an excellent comparator due to its high potency and extensive clinical validation.
Comparative Pharmacokinetic & Efficacy Benchmarks
The tables below provide expected parameter ranges based on published data for pomalidomide in preclinical models. The goal is to determine if the novel derivative offers advantages, such as improved bioavailability, a longer half-life, or superior efficacy.
Table 1: Comparative Pharmacokinetic Parameters (Mouse Model)
| Parameter | Pomalidomide (Reference) | This compound (Target) | Rationale for Comparison |
|---|---|---|---|
| Route | Oral (p.o.) | Oral (p.o.) | Assess oral bioavailability, a key feature for this drug class. |
| Tmax (Time to Max Concentration) | ~ 1-2 hours | To be determined | Indicates speed of absorption. |
| Cmax (Max Concentration) | Dose-dependent | To be determined | Measures peak exposure. |
| AUC (Area Under the Curve) | Dose-dependent | To be determined | Represents total drug exposure over time. |
| t1/2 (Half-life) | ~ 6-8 hours | To be determined | Determines dosing frequency and potential for accumulation. |
Table 2: Comparative Efficacy in Multiple Myeloma Xenograft Model
| Parameter | Pomalidomide + Dexamethasone (Reference) | This compound + Dex (Target) | Rationale for Comparison |
|---|---|---|---|
| Cell Line | H929 (Human MM) | H929 (Human MM) | Standard, well-characterized IMiD-sensitive cell line. |
| Mouse Strain | SCID or NOD/SCID | SCID or NOD/SCID | Immunocompromised mice to allow human tumor growth. |
| Dosing Regimen | 0.5-5 mg/kg, p.o., daily (21/28 days)[7][8] | To be determined by MTD | Mimics clinical dosing schedules. |
| Tumor Growth Inhibition (TGI %) | > 60% (Synergistic with Dex)[6] | To be determined | Primary endpoint for anti-tumor activity. |
| IKZF3 (Aiolos) Degradation | Significant degradation observed[6] | To be determined | Confirms target engagement and mechanism of action in vivo. |
Detailed Experimental Protocol: Xenograft Efficacy Study
This protocol outlines a self-validating system to assess the in vivo anti-tumor efficacy of this compound.
Objective: To determine the anti-tumor efficacy of the test compound, alone and in combination with dexamethasone, in a human multiple myeloma subcutaneous xenograft model.
1. Cell Culture and Animal Husbandry:
- Causality: The NCI-H929 cell line is selected as it is a well-established model for IMiD sensitivity and expresses the necessary CRBN machinery.[6]
- Protocol: Culture H929 cells in RPMI-1640 medium supplemented with 10% FBS and 2-mercaptoethanol. Maintain cells in a logarithmic growth phase. Use female SCID mice, 6-8 weeks old, as they are immunocompromised and will not reject the human tumor graft. Acclimatize animals for at least one week before the study begins.
2. Tumor Implantation:
- Causality: A subcutaneous model is chosen for its simplicity and ease of monitoring tumor growth via caliper measurements.
- Protocol: Harvest H929 cells and resuspend in a 1:1 mixture of serum-free media and Matrigel to support initial tumor establishment. Subcutaneously inject 5-10 x 10^6 cells into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
- Causality: Randomization based on tumor volume is critical to prevent bias and ensure that all treatment groups start with a similar average tumor burden.
- Protocol: Begin monitoring tumor volume 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width^2). When average tumor volume reaches 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).
4. Dosing and Treatment Groups:
- Causality: The treatment arms are designed to assess the effect of the vehicle, the standard-of-care comparator (Pomalidomide), the test compound as a monotherapy, and its potential synergy with dexamethasone, a common combination agent.[7][9]
- Protocol:
- Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% CMC/0.25% Tween 80 in water) orally, once daily.
- Group 2 (Comparator): Pomalidomide (3 mg/kg) + Dexamethasone (1 mg/kg), p.o., daily on a 21/28 day cycle.[7][8]
- Group 3 (Test Compound - Low Dose): this compound at Dose X, p.o., daily.
- Group 4 (Test Compound - High Dose): this compound at Dose Y, p.o., daily.
- Group 5 (Combination): Test Compound (Dose Y) + Dexamethasone (1 mg/kg), p.o., daily.
5. Endpoint Analysis and Data Collection:
- Causality: Combining efficacy measurements (TGI) with pharmacodynamic readouts (biomarker degradation) provides a comprehensive, self-validating picture of the compound's activity.
- Protocol:
- Primary Endpoint: Continue treatment for 28-42 days or until tumors in the control group reach the predetermined size limit (~1500 mm³). Calculate Tumor Growth Inhibition (TGI%).
- Body Weight: Monitor body weight 2-3 times weekly as a general indicator of toxicity.
- Pharmacodynamics (Satellite Group): At 4 hours post-final dose, euthanize a satellite group of mice (n=3 per group). Excise tumors, snap-freeze in liquid nitrogen, and perform western blot analysis for IKZF1/IKZF3 and CRBN levels to confirm target engagement and degradation.
Conclusion and Authoritative Grounding
This guide outlines a rigorous, logically structured approach for the in vivo evaluation of this compound. By benchmarking against the well-understood pharmacology of pomalidomide and integrating mechanistic validation at each stage, this framework ensures that the resulting data will be robust, interpretable, and directly comparable to a clinically relevant standard. The success of this derivative will depend on its ability to demonstrate a superior or differentiated profile in terms of efficacy, safety, or pharmacokinetics relative to existing therapies.
References
-
Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond. Haematologica. [Link]
-
Immunomodulatory drugs and their therapeutic effect in hematological malignancies through cereblon. OAText. [Link]
-
Cereblon E3 ligase modulator. Wikipedia. [Link]
-
CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. PMC. [Link]
-
Mechanism of immunomodulatory drugs' action in the treatment of multiple myeloma. PMC. [Link]
-
Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2 H,4 H)-dione derivatives as cereblon modulators. PubMed. [Link]
-
Pomalidomide in combination with dexamethasone results in synergistic anti-tumour responses in pre-clinical models of lenalidomide-resistant multiple myeloma. PubMed. [Link]
-
Pomalidomide for the Treatment of Multiple Myeloma. PMC. [Link]
-
Pomalidomide in the treatment of multiple myeloma: design, development. DDDT. [Link]
-
Pomalidomide for Multiple Myeloma. National Cancer Institute. [Link]
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- 4. Mechanism of immunomodulatory drugs' action in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 6. Pomalidomide in combination with dexamethasone results in synergistic anti-tumour responses in pre-clinical models of lenalidomide-resistant multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Pomalidomide for Multiple Myeloma - NCI [cancer.gov]
Beyond Inhibition: A Definitive Guide to Validating PROTAC-Mediated Degradation
Introduction: The Shift to Event-Driven Pharmacology
In the realm of targeted protein degradation (TPD), the transition from small molecule inhibitors (SMIs) to Proteolysis Targeting Chimeras (PROTACs) represents a fundamental shift from occupancy-driven to event-driven pharmacology.[1] Unlike inhibitors, which must maintain high occupancy of a binding site to block function (
This guide provides a rigorous, self-validating framework for characterizing new PROTACs. It moves beyond simple "before-and-after" blots to establish a causal link between ternary complex formation, ubiquitination, and proteasomal degradation.
Part 1: The Comparative Landscape
To validate a PROTAC, one must first understand how its performance metrics differ from traditional alternatives.[4] The following table contrasts the core pharmacological parameters.
Table 1: PROTACs vs. Small Molecule Inhibitors (SMIs)
| Feature | Small Molecule Inhibitor (SMI) | PROTAC Degrader |
| Mechanism | Occupancy-driven: Requires 90%+ occupancy for effect. | Event-driven: Catalytic turnover; <20% occupancy can drive high degradation. |
| Primary Metric | ||
| Dose Response | Sigmoidal (saturation at high doses). | Bell-shaped (Hook Effect): Loss of efficacy at high doses due to binary saturation. |
| Selectivity | Defined solely by the binding pocket affinity. | Gated Selectivity: Defined by binding affinity + E3 ligase recruitment cooperativity. |
| Duration | Effect ends when drug clears (reversible). | Effect lasts until protein resynthesis (often prolonged). |
Part 2: The Validation Workflow
A robust validation campaign follows a hierarchical logic: Bind
Diagram 1: The PROTAC Validation Logic Flow
This workflow ensures that a decrease in protein signal is due to the specific PROTAC mechanism, not off-target toxicity or transcriptional downregulation.[7]
Caption: The "Three-Tier" validation workflow moves from biophysical binding confirmation to cellular degradation and mechanistic proof.
Part 3: Experimental Protocols (The "How-To")
Protocol A: Quantitative Western Blotting for and
The Western Blot remains the gold standard for visualizing specific protein loss. However, standard protocols often fail to capture the kinetics of PROTACs.
Objective: Determine the potency (
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293, HeLa) to reach 70-80% confluency at the time of treatment.
-
Dose-Response Treatment:
-
Prepare a 10-point serial dilution of the PROTAC (typically 1 nM to 10
M). -
Crucial Step: Include a "Vehicle Only" (DMSO) control and a "Warhead Only" (inhibitor) control to distinguish degradation from inhibition.
-
Incubate for 6–24 hours . (Note: Fast degraders can act in <4 hours; slow degraders may need 24 hours).
-
-
Lysis & Normalization:
-
Lyse cells using RIPA buffer with protease/phosphatase inhibitors.
-
Normalize total protein concentration (BCA Assay) before loading.
-
-
Detection:
-
Probe for a Housekeeping Protein (e.g., GAPDH, Vinculin, or
-actin) that has a different molecular weight. -
Tip: Do not use a housekeeping protein that is known to interact with the E3 ligase being used (e.g., avoid certain cytoskeletal proteins if targeting VHL in specific contexts, though generally safe).
-
Data Analysis:
-
Quantify band intensity using densitometry (e.g., ImageJ).
-
Calculate:
-
Plot log(concentration) vs. Relative Intensity to derive
.
-
Protocol B: Mechanistic Rescue (The "Self-Validating" System)
To prove the molecule acts as a PROTAC and not a standard inhibitor or toxin, you must be able to "rescue" the protein levels by blocking the degradation machinery.
The Logic: If the PROTAC requires the Proteasome and an E3 Ligase, blocking either should restore protein levels.
Experimental Setup:
| Inhibitor | Target | Concentration | Pre-treatment Time | Expected Outcome |
|---|
| MG132 | 26S Proteasome | 10–20
Procedure:
-
Pre-treat cells with MG132 or MLN4924 for 2 hours.
-
Add the PROTAC at its
concentration (determined in Protocol A). -
Incubate for the standard degradation time (e.g., 6 hours).
-
Harvest and Blot.
-
Result: If the lane with PROTAC + MG132 shows a dark band (protein present) while PROTAC Only is blank, the mechanism is confirmed.
-
Part 4: Troubleshooting & Optimization
The "Hook Effect" (Autoinhibition)
A common pitfall in PROTAC validation is the "Hook Effect," where high concentrations of the drug actually reduce degradation efficiency.[10] This occurs because the PROTAC saturates the PROTAC-POI and PROTAC-E3 binary states, preventing the formation of the productive Ternary Complex.
Diagram 2: The Hook Effect Mechanism
Visualizing why "more is not always better" in PROTAC design.
Caption: At optimal doses (green), the PROTAC bridges the POI and E3. At high doses (red), excess PROTAC saturates both sides independently, preventing bridging.
How to Address It:
-
Don't Panic: The Hook Effect confirms the mechanism is likely PROTAC-driven rather than non-specific toxicity.
-
Adjust Dosing: Ensure your
calculations focus on the linear range of the curve, before the hook onset. -
Cooperativity: PROTACs with high positive cooperativity (where the ternary complex is more stable than binary binding) display a wider effective window and a reduced Hook Effect.
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[2] Nature Chemical Biology, 11(8), 611–617. Link
-
Lai, A. C., & Crews, C. M. (2017).[11] Induced protein degradation: an emerging drug discovery paradigm.[3] Nature Reviews Drug Discovery, 16(2), 101–114. Link
-
Hughes, S. J., et al. (2016). PROTACs: A Practical Guide for the Medicinal Chemist. Essays in Biochemistry, 61(5), 505–516. Link
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTACs. ACS Chemical Biology, 13(9), 2758–2770. Link
-
Tinworth, C. P., et al. (2019). PROTAC-mediated degradation of Bruton's tyrosine kinase is inhibited by covalent binding. Cell Chemical Biology, 26(7), 992-1001. Link
Sources
- 1. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. biorxiv.org [biorxiv.org]
- 9. tandfonline.com [tandfonline.com]
- 10. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
